2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol
Description
Properties
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6-8(4-5-11)7(2)10(3)9-6/h11H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESMYIFDOLAREQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629690 | |
| Record name | 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007462-48-7 | |
| Record name | 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and expected analytical characterization for the novel compound 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol. The information presented herein is compiled from established chemical principles and spectroscopic data from analogous structures, offering a predictive framework for its synthesis and analysis.
Synthetic Pathway Overview
The proposed synthesis of this compound is a two-step process commencing from the commercially available starting material, 1,3,5-trimethyl-1H-pyrazole. The synthetic workflow involves an initial formylation reaction followed by a reduction of the resulting aldehyde.
chemical properties of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is limited in publicly available literature. This guide compiles available information and provides predicted data and general methodologies based on structurally related compounds. All predicted data should be confirmed through experimental validation.
Core Chemical Properties
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The substituents on this core structure significantly influence its chemical and biological properties.
Structure:
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | This compound | - |
| CAS Number | 1007462-48-7 | PubChem |
| Molecular Formula | C₈H₁₄N₂O | PubChem |
| Molecular Weight | 154.21 g/mol | PubChem |
| Melting Point | Not available (Predicted: Solid at room temp.) | - |
| Boiling Point | Not available (Predicted: >200 °C) | Prediction |
| Solubility | Predicted to be soluble in polar organic solvents like ethanol and DMSO. | Chemical Principle |
| LogP | 0.6 (Predicted) | PubChem |
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Singlets for the three methyl groups on the pyrazole ring. - A triplet for the methylene group adjacent to the hydroxyl group. - A triplet for the methylene group attached to the pyrazole ring. - A broad singlet for the hydroxyl proton. |
| ¹³C NMR | - Signals for the three methyl carbons. - Signals for the two methylene carbons. - Signals for the carbon atoms of the pyrazole ring. |
| IR Spectroscopy | - A broad band around 3300-3500 cm⁻¹ (O-H stretch). - C-H stretching bands around 2850-3000 cm⁻¹. - C=N and C=C stretching bands characteristic of the pyrazole ring around 1500-1600 cm⁻¹. - C-O stretching band around 1050-1150 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 154. - Fragmentation pattern showing loss of water (M-18), and cleavage of the ethanol side chain. |
Experimental Protocols
A specific, validated synthesis protocol for this compound is not documented in the reviewed literature. However, a plausible synthetic route can be designed based on established methods for the synthesis of 4-substituted pyrazoles.
Proposed Synthesis Workflow:
The Knorr pyrazole synthesis is a common method for creating pyrazole rings. A subsequent functionalization at the 4-position can lead to the desired product.
Caption: Proposed synthetic workflow for this compound.
Detailed Methodology (Hypothetical):
-
Synthesis of 1,3,5-Trimethyl-1H-pyrazole:
-
To a solution of pentane-2,4-dione (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at room temperature.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 1,3,5-trimethyl-1H-pyrazole.
-
-
Formylation of 1,3,5-Trimethyl-1H-pyrazole (Vilsmeier-Haack reaction):
-
Cool a mixture of phosphorus oxychloride (POCl₃, 1.5 eq) and dimethylformamide (DMF, 3.0 eq) to 0 °C.
-
Add 1,3,5-trimethyl-1H-pyrazole (1.0 eq) dropwise to the cooled Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.
-
-
Reduction to this compound:
-
Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.
-
Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the final product, which can be further purified by column chromatography.
-
Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound have not been identified. However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.
General Biological Activities of Pyrazole Derivatives:
-
Anti-inflammatory: Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.
-
Anticancer: Pyrazole-containing compounds have been shown to possess antiproliferative activity against various cancer cell lines.
-
Antimicrobial: A broad range of antibacterial and antifungal activities have been reported for pyrazole derivatives.
-
Analgesic and Antipyretic: Some of the earliest synthetic drugs, such as antipyrine, are based on the pyrazole structure.
Proposed Biological Screening Workflow:
Given the known activities of the pyrazole class, a logical workflow for screening the biological activity of this compound would involve a tiered approach.
Caption: A logical workflow for the biological screening of this compound.
Note: The specific signaling pathways that this compound might modulate are currently unknown and would be the subject of future research. Any identified activity would necessitate further investigation to elucidate the precise mechanism of action.
Conclusion
This compound is a compound with potential for further investigation, given the rich pharmacology of the pyrazole class of molecules. This technical guide provides a summary of the currently available and predicted information. Experimental validation of the predicted properties and the development of a robust synthetic protocol are essential next steps for any research or drug development program involving this compound.
An In-depth Technical Guide to 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, a substituted pyrazole derivative. The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is a prominent structural motif in a vast number of pharmaceutically active compounds.[1][2][3] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[4][5][6] This document consolidates the available information on this compound, outlines a plausible synthetic pathway based on established chemical principles, and discusses its potential biological significance in the context of related pyrazole compounds.
Compound Identification
The Chemical Abstracts Service (CAS) number for this compound is 1007462-48-7 .
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1007462-48-7 |
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
Hypothetical Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not extensively detailed in the public literature, a plausible multi-step synthetic route can be devised based on well-established reactions for pyrazole functionalization. A common strategy involves the formylation of the pyrazole core, followed by carbon chain extension.
Overall Synthetic Scheme
A potential pathway begins with the synthesis of the 1,3,5-trimethyl-1H-pyrazole core, followed by a Vilsmeier-Haack reaction to introduce a formyl group at the C4 position. The resulting aldehyde can then be converted to the desired ethanol derivative.
Caption: Hypothetical workflow for the synthesis of this compound.
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole
This step is a standard Knorr-type pyrazole synthesis.
-
Materials: Pentane-2,4-dione, Methylhydrazine, Ethanol.
-
Procedure:
-
To a solution of pentane-2,4-dione (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1,3,5-trimethyl-1H-pyrazole.
-
Step 2: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles.[7][8][9][10]
-
Materials: 1,3,5-trimethyl-1H-pyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium bicarbonate solution.
-
Procedure:
-
To a flask containing anhydrous DMF at 0 °C, add POCl₃ (1.1 eq) dropwise with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in anhydrous DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.[11]
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.[12]
-
Step 3: Synthesis of this compound
This transformation can be achieved via a Wittig reaction to add a one-carbon unit, followed by conversion to the alcohol.[13][14] An alternative is a Grignard reaction with a suitable reagent.[15]
-
Materials: 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, Methyltriphenylphosphonium bromide, a strong base (e.g., n-BuLi or t-BuOK), Tetrahydrofuran (THF), Borane-THF complex, Sodium hydroxide, Hydrogen peroxide.
-
Procedure (Wittig Reaction followed by Hydroboration-Oxidation):
-
Wittig Reaction: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Add a strong base (1.1 eq) at 0 °C to generate the ylide. Stir for 1 hour. Add a solution of the pyrazole-4-carbaldehyde (1.0 eq) in THF and allow the reaction to proceed at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the vinyl-pyrazole product.
-
Hydroboration-Oxidation: Dissolve the vinyl-pyrazole intermediate in anhydrous THF and cool to 0 °C. Add borane-THF complex (1.1 eq) dropwise. Allow the mixture to stir at room temperature for several hours. Carefully add water, followed by aqueous sodium hydroxide and hydrogen peroxide. Stir until the oxidation is complete. Extract the desired alcohol, dry the organic phase, and purify by column chromatography.
-
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been reported, the pyrazole scaffold is a key pharmacophore in many approved drugs and clinical candidates.[1][16] The diverse pharmacological profile of pyrazole derivatives suggests several potential areas for investigation.[4][5][6]
Potential Therapeutic Areas:
-
Anti-inflammatory and Analgesic: Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[6][17][18] The well-known NSAID Celecoxib, for example, features a diaryl-substituted pyrazole core.[19]
-
Anticancer: Pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer.[20] For instance, some pyrazole compounds are potent inhibitors of Janus kinases (JAKs), which are critical components of the JAK/STAT signaling pathway involved in cell growth, proliferation, and survival.[21][22][23]
-
Antimicrobial and Antiviral: The pyrazole nucleus is present in compounds with demonstrated activity against a range of pathogens, including bacteria, fungi, and viruses.[1][24]
Example Signaling Pathway: COX-2 Inhibition
Given the prevalence of anti-inflammatory activity among pyrazole derivatives, a primary hypothesis would be the modulation of the arachidonic acid cascade via inhibition of COX-2.
Caption: Simplified COX-2 signaling pathway, a common target for pyrazole-based anti-inflammatory drugs.
Example Signaling Pathway: JAK/STAT Inhibition
The JAK/STAT pathway is another critical target for pyrazole-based therapeutics, particularly in oncology and immunology.[21][25][26]
Caption: Overview of the JAK/STAT signaling pathway, a target for pyrazole-based inhibitors.
Conclusion
This compound (CAS: 1007462-48-7) is a chemical entity belonging to the pharmacologically significant pyrazole class of compounds. While specific biological data and established synthetic protocols for this molecule are sparse in current literature, its structural features suggest potential for biological activity, particularly in areas where other pyrazole derivatives have shown promise, such as anti-inflammatory and anticancer applications. The hypothetical synthetic routes and discussions on potential mechanisms of action provided in this guide are based on well-established chemical and pharmacological principles. They are intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and structurally related compounds. Further experimental investigation is required to elucidate the precise synthetic methods, physicochemical properties, and pharmacological profile of this compound.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. Pharmaceuticals | Special Issue : Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]
- 4. jchr.org [jchr.org]
- 5. mdpi.com [mdpi.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Celecoxib - Wikipedia [en.wikipedia.org]
- 19. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. onclive.com [onclive.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 26. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure Elucidation of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. The compound 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, with the CAS number 1007462-48-7, represents a specific analogue within this class. Its structure, featuring a fully substituted pyrazole ring linked to an ethanol moiety, suggests potential applications as a synthon in the development of novel therapeutic agents. Accurate structural elucidation is the cornerstone of any research and development involving such molecules, ensuring the integrity of subsequent biological and pharmacological studies.
Molecular Structure and Properties
The chemical structure of this compound is characterized by a central 1,3,5-trimethyl-substituted pyrazole ring with an ethanol group attached at the 4-position.
Molecular Formula: C₈H₁₄N₂O
Molecular Weight: 154.21 g/mol
Caption: Molecular Structure of this compound
Predicted Spectroscopic Data for Structure Elucidation
Due to the absence of publicly available experimental spectra, the following data are predicted based on the chemical structure and known spectroscopic features of similar pyrazole derivatives.
¹H NMR Spectroscopy
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~3.75 | t | 2H | -CH₂-OH |
| ~3.65 | s | 3H | N-CH₃ |
| ~2.60 | t | 2H | Pyrazole-CH₂- |
| ~2.20 | s | 3H | C₃-CH₃ |
| ~2.15 | s | 3H | C₅-CH₃ |
| ~1.80 | t (broad) | 1H | -OH |
¹³C NMR Spectroscopy
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
| ~148.0 | C₅ |
| ~138.0 | C₃ |
| ~115.0 | C₄ |
| ~61.0 | -CH₂-OH |
| ~35.0 | N-CH₃ |
| ~25.0 | Pyrazole-CH₂- |
| ~12.0 | C₅-CH₃ |
| ~10.0 | C₃-CH₃ |
Infrared (IR) Spectroscopy
The Infrared (IR) spectrum is useful for identifying the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 2960-2850 | C-H stretch | Aliphatic |
| 1580-1500 | C=N, C=C stretch | Pyrazole ring |
| 1465-1440 | C-H bend | CH₂, CH₃ |
| 1050-1000 | C-O stretch | Primary alcohol |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 154 | [M]⁺ (Molecular ion) |
| 139 | [M - CH₃]⁺ |
| 123 | [M - CH₂OH]⁺ |
| 111 | [M - C₂H₅O]⁺ |
| 96 | [C₅H₈N₂]⁺ (Trimethylpyrazole fragment) |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves the Vilsmeier-Haack formylation of 1,3,5-trimethylpyrazole, followed by a Wittig reaction and subsequent hydroboration-oxidation.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol for Synthesis
Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring, maintaining the temperature below 10 °C.
-
Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.
-
Add a solution of 1,3,5-trimethylpyrazole (1 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 4-Ethenyl-1,3,5-trimethyl-1H-pyrazole
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.1 equivalents) portion-wise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Step 3: Synthesis of this compound
-
In a flame-dried flask under nitrogen, dissolve 4-ethenyl-1,3,5-trimethyl-1H-pyrazole (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C and add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Cool the mixture to 0 °C and slowly add water to quench the excess borane.
-
Add aqueous sodium hydroxide (3M, 1.5 equivalents) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 1.5 equivalents), maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the final product by column chromatography.
Characterization Workflow
Caption: General workflow for the characterization of the synthesized compound.
Conclusion
This technical guide provides a foundational understanding of the structural characteristics of this compound. While experimental data is not currently available in the public domain, the predicted spectroscopic data and proposed synthetic pathway offer a solid starting point for researchers. The detailed protocols and expected data tables serve as a practical resource for the synthesis and characterization of this and related pyrazole derivatives, facilitating further exploration of their potential in drug discovery and materials science. It is recommended that any future work on this compound involves a thorough experimental validation of the data presented herein.
2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, including its nomenclature, chemical properties, and a proposed synthetic pathway. Due to the limited availability of published experimental data for this specific molecule, this guide also details established protocols for the synthesis of its key precursor and proposes a viable route to the final compound.
Chemical Identity and Properties
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which is a common scaffold in medicinal chemistry.
Nomenclature and Synonyms
The standard nomenclature for this compound is presented below. Currently, there are no widely recognized synonyms beyond minor formatting variations.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 1007462-48-7 |
| MDL Number | MFCD08060042[1] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| Physical State | Not specified (likely a liquid or low-melting solid) |
Proposed Synthetic Pathway
A specific, documented synthesis for this compound is not available in the current body of scientific literature. However, a plausible and efficient synthetic route can be proposed based on established organic chemistry reactions and the known synthesis of its logical precursor, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.
The proposed pathway involves two main stages:
-
Vilsmeier-Haack Formylation : The synthesis of the key intermediate, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, from 1,3,5-trimethyl-1H-pyrazole.
-
Chain Extension and Reduction : A one-carbon homologation of the aldehyde to an epoxide, followed by reduction to yield the target ethanol derivative.
A schematic of this proposed workflow is provided below.
Caption: Proposed two-stage synthesis of this compound.
Experimental Protocols
This section details the experimental procedures for the synthesis of the key intermediate and the proposed final step.
Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (Intermediate)
This protocol is based on the well-established Vilsmeier-Haack reaction, which is a standard method for the formylation of electron-rich heterocyclic compounds.[2]
Materials:
-
1,3,5-trimethyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring to form the Vilsmeier reagent. Maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.
-
Dissolve 1,3,5-trimethyl-1H-pyrazole in a minimal amount of dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-70°C and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, which can be further purified by column chromatography or distillation.
Proposed Synthesis of this compound from Carbaldehyde
The following is a proposed, theoretical protocol for the conversion of the intermediate aldehyde to the target compound. This method utilizes the Corey-Chaykovsky reaction for homologation, followed by a standard reduction.
Materials:
-
1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde
-
Trimethylsulfonium iodide ((CH₃)₃S⁺I⁻)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Epoxide Formation (Corey-Chaykovsky Reaction): a. In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend trimethylsulfonium iodide and sodium hydride in anhydrous tetrahydrofuran (THF). b. Stir the suspension at room temperature for approximately 1 hour, during which hydrogen gas will evolve, and the sulfur ylide will form. c. Cool the mixture in an ice bath and add a solution of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde in anhydrous THF dropwise. d. After the addition, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde. e. Quench the reaction by carefully adding water. Extract the product with diethyl ether. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate epoxide.
-
Reduction of the Epoxide: a. In a separate flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether. b. Cool the suspension in an ice bath and add a solution of the crude epoxide from the previous step in anhydrous diethyl ether dropwise. c. After the addition, allow the mixture to stir at room temperature for several hours. d. Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). e. Stir the resulting mixture until a granular precipitate forms. f. Filter the solid and wash it thoroughly with diethyl ether. g. Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound. The product can be purified by silica gel column chromatography.
Conclusion
This compound is a compound for which detailed experimental data is not widely published. This guide provides its fundamental chemical identifiers and outlines a logical, proposed synthetic route starting from the formylation of the corresponding pyrazole. The provided experimental protocols for the synthesis of the key carbaldehyde intermediate are based on established methods. The subsequent conversion to the target ethanol derivative is a proposed pathway and should be approached with standard laboratory practices for reaction optimization and characterization. Further research is required to fully characterize the physical and chemical properties of this compound and to develop validated synthetic procedures.
References
The Discovery of Novel Pyrazole Derivatives: A Technical Guide for Researchers
Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its inherent structural features allow for versatile modifications, leading to a broad spectrum of pharmacological activities.[2][3] Pyrazole derivatives have been successfully developed into FDA-approved drugs for a range of conditions, from inflammation and pain to cancer and erectile dysfunction, underscoring their therapeutic significance.[3][4] This technical guide provides an in-depth overview of recent advancements in the discovery of novel pyrazole derivatives, with a focus on their anti-inflammatory and anticancer applications. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and workflows.
Anti-Inflammatory Pyrazole Derivatives
Pyrazole-based compounds have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and the modulation of signaling pathways like NF-κB.[1][5] The selective inhibition of COX-2 over COX-1 is a critical goal in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs), and the pyrazole scaffold has proven to be highly effective in achieving this selectivity, as exemplified by the commercial drug Celecoxib.[1]
Quantitative Data: Anti-Inflammatory Activity
The following table summarizes the in vitro inhibitory activity of selected novel pyrazole derivatives against COX-1 and COX-2 enzymes. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID/Description | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3,5-diarylpyrazole derivative | COX-2 | 0.01 | - | [1] |
| Pyrazole-thiazole hybrid | COX-2 | 0.03 | 4 | [1] |
| Pyrazole-thiazole hybrid | 5-LOX | 0.12 | - | [1] |
| Pyrazolo-pyrimidine | COX-2 | 0.015 | - | [1] |
| Pyrazole derivative with SOMe group | COX-2 | - | High | [5] |
| Methoxy-substituted pyrazole | COX-2 | - | 17.47 | [5] |
| Pyrazole derivative | COX-2 | 0.73 | - | [5] |
| Thiazolidindione-pyrazole hybrid (128a) | COX-2 | - | High | [6] |
| Thiazolidindione-pyrazole hybrid (128b) | COX-2 | - | High | [6] |
Signaling Pathway: NF-κB in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[7][8] The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[7] Novel pyrazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[7]
Anticancer Pyrazole Derivatives
The versatility of the pyrazole scaffold has been extensively exploited in the design of novel anticancer agents.[2] These derivatives target a wide array of crucial cellular components and signaling pathways implicated in cancer progression, including protein kinases, tubulin, and cell cycle regulators.[9]
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro cytotoxic and inhibitory activities of various novel pyrazole derivatives against different cancer cell lines and molecular targets.
Table 1: Cytotoxicity of Pyrazole Derivatives in Cancer Cell Lines
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole carbaldehyde derivative (43) | MCF-7 (Breast) | 0.25 | [2] |
| Pyrazole benzothiazole hybrid (25) | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [2] |
| Indole-pyrazole derivative (33) | HCT116, MCF7, HepG2, A549 | < 23.7 | [2] |
| Indole-pyrazole derivative (34) | HCT116, MCF7, HepG2, A549 | < 23.7 | [2] |
| Pyrazole-oxindole hybrid | Various | - | [10] |
| Naphthyl-pyrazoline hybrid (Vc) | MCF-7, HeLa, HepG-2 | 1.19, 2.47, 2.50 | [11] |
| Pyrazole hybrid chalcone (5o) | MCF-7, SiHa, PC-3 | 2.13, 4.34, 4.46 | [12] |
| Pyrazole derivative (4k) | PC-3 | 0.015 | [13] |
| Pyrazole derivative (5a) | PC-3 | 0.006 | [13] |
| Pyrazole derivative (4a) | HepG2 | 4.4 | [14] |
| Pyrazole derivative (5a) | HepG2 | 3.46 | [14] |
| Pyrazole derivative (6b) | HepG2 | 2.52 | [14] |
Table 2: Inhibition of Kinases and Tubulin by Pyrazole Derivatives
| Compound ID/Description | Target | IC50 / Ki (µM) | Reference |
| Pyrazole carbaldehyde derivative (43) | PI3 Kinase | Potent Inhibitor | [2] |
| Bidentate pyrazole ligand-Cu(II) complex | EGFR, CDK2 | Significant Interaction | [2] |
| Indole-pyrazole derivative (33) | CDK2 | 0.074 | [2] |
| Indole-pyrazole derivative (34) | CDK2 | 0.095 | [2] |
| Pyrazole-based compound | EGFR, VEGFR-2 | 0.09, 0.23 | [2] |
| Pyrazole derivative (5b) | Tubulin Polymerization | 7.30 | [6] |
| Indolo–pyrazole-thiazolidinone (6c) | Tubulin Polymerization | < 1.73 | [5] |
| Pyrazole derivative (4a) | VEGFR2 | 0.55 | [14] |
| Pyrazole derivative (4a) | CDK2 | 0.205 | [14] |
| Pyrazole derivative (6b) | VEGFR2 | 0.2 | [14] |
| Pyrazole derivative (6b) | CDK2 | 0.458 | [14] |
| Pyrazole derivative (15) | CDK2 | 0.005 (Ki) | [15] |
| Naphthyl-pyrazoline hybrid (Vc) | Tubulin Polymerization | 1.47 | [11] |
Signaling Pathways in Cancer
1. VEGF/VEGFR-2 Signaling Pathway:
The Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are pivotal in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[16][17] Pyrazole derivatives have been designed to inhibit VEGFR-2, thereby blocking downstream signaling and suppressing angiogenesis.[16]
2. PI3K/Akt/mTOR Signaling Pathway:
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[18][19] Its dysregulation is a frequent event in many cancers, making it a prime target for therapeutic intervention.[20] Pyrazole-based compounds have been developed as potent inhibitors of various components of this pathway.[7]
Experimental Protocols
This section provides detailed methodologies for the synthesis of pyrazole derivatives and key in vitro and in vivo biological assays.
Synthesis of Pyrazole Derivatives: The Knorr Synthesis
The Knorr pyrazole synthesis is a classic and versatile method for the preparation of pyrazoles, involving the condensation of a β-ketoester with a hydrazine.[1]
Experimental Workflow: Knorr Pyrazole Synthesis
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, combine the β-ketoester (1.0 equivalent) and the desired hydrazine derivative (1.0-1.2 equivalents).[21] If the reaction is sluggish, a catalytic amount of acid (e.g., glacial acetic acid) can be added.[3]
-
Heating: Heat the reaction mixture under reflux for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[21]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product does not crystallize spontaneously, cool the flask in an ice bath and scratch the inside with a glass rod.[21] Diethyl ether can be added to induce precipitation.[21]
-
Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold solvent (e.g., diethyl ether or ethanol).[21] The product can be further purified by recrystallization from an appropriate solvent, such as ethanol.[21]
In Vitro Biological Assays
1. MTT Assay for Cytotoxicity:
The MTT assay is a colorimetric method used to assess cell viability.[22]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[23]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.[23]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[22]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[24]
2. In Vitro COX Inhibition Assay:
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[14]
Protocol:
-
Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2.[4]
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the pyrazole derivative or a control inhibitor for a specified time (e.g., 10 minutes at 37°C).[4]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.[4]
-
Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced, typically using an ELISA-based method to detect PGE2.[4]
3. Kinase Inhibition Assays (VEGFR-2, PI3K, CDK2):
These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.[2][25]
General Protocol (Luminescence-based):
-
Reagent Preparation: Prepare a kinase buffer, recombinant kinase, substrate (e.g., a specific peptide), and ATP.[1][6]
-
Inhibitor Dilution: Prepare serial dilutions of the pyrazole inhibitor.[1]
-
Kinase Reaction: In a 384-well plate, combine the inhibitor, enzyme, and a mixture of the substrate and ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).[6]
-
Signal Detection: Add a reagent (e.g., ADP-Glo™) to stop the reaction and generate a luminescent signal that is inversely proportional to the kinase activity. Read the luminescence using a plate reader.[6]
4. Tubulin Polymerization Inhibition Assay:
This assay assesses the effect of a compound on the polymerization of tubulin into microtubules.[6][13]
Protocol:
-
Tubulin Preparation: Use a commercially available tubulin polymerization assay kit containing purified tubulin.[26]
-
Reaction Mixture: In a 96-well plate, combine the tubulin, a fluorescence-based reporter, and various concentrations of the pyrazole derivative or controls (e.g., colchicine as an inhibitor, paclitaxel as a promoter).[13]
-
Fluorescence Monitoring: Monitor the fluorescence intensity over time at 37°C. An inhibition of tubulin polymerization will result in a decrease in the rate of fluorescence increase.[13]
In Vivo Biological Assay
Carrageenan-Induced Paw Edema in Mice:
This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.[27]
Protocol:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the pyrazole derivative or a control vehicle (e.g., saline) to the mice via an appropriate route (e.g., intraperitoneal or oral).
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan into the subplantar region of the right hind paw of each mouse.
-
Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. The ongoing exploration of novel derivatives has led to the identification of potent and selective inhibitors of key biological targets in inflammation and cancer. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to contribute to this exciting field. Future efforts will likely focus on optimizing the pharmacokinetic and toxicological profiles of these promising compounds to translate their preclinical efficacy into clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. adooq.com [adooq.com]
- 8. medium.com [medium.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.es [promega.es]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. benchchem.com [benchchem.com]
- 26. mdpi.com [mdpi.com]
- 27. PI3 Kinase Activity/Inhibitor ELISA | 17-493 [merckmillipore.com]
Spectroscopic and Synthetic Profile of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol: A Technical Guide
For Immediate Release
Manchester, UK – December 27, 2025 – This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the pyrazole derivative 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol (CAS No. 1007462-48-7). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
While a comprehensive search of scientific literature and chemical databases did not yield experimentally obtained spectroscopic data for this compound, this guide presents a detailed theoretical analysis of its expected spectroscopic properties. This includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, alongside a plausible synthetic pathway. The information herein is derived from the analysis of structurally similar pyrazole derivatives and established principles of organic chemistry.
Compound Identification
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1007462-48-7 |
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| Chemical Structure |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data for analogous pyrazole and ethanol derivatives.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.75 | t | 2H | -CH₂-OH |
| ~3.65 | s | 3H | N-CH₃ |
| ~2.65 | t | 2H | Pyrazole-CH₂- |
| ~2.25 | s | 3H | C₃-CH₃ |
| ~2.20 | s | 3H | C₅-CH₃ |
| ~1.80 | br s | 1H | -OH |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | C₅ (Pyrazole) |
| ~138.0 | C₃ (Pyrazole) |
| ~115.0 | C₄ (Pyrazole) |
| ~61.0 | -CH₂-OH |
| ~35.0 | N-CH₃ |
| ~28.0 | Pyrazole-CH₂- |
| ~12.0 | C₅-CH₃ |
| ~10.0 | C₃-CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1550 | Medium | C=N stretch (pyrazole ring) |
| ~1450 | Medium | C-H bend (aliphatic) |
| 1260-1000 | Strong | C-O stretch (primary alcohol) |
Proposed Synthetic Pathway and Experimental Protocols
A plausible synthetic route to this compound involves the Vilsmeier-Haack formylation of 1,3,5-trimethylpyrazole, followed by a Wittig reaction and subsequent hydroboration-oxidation.
Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (2)
To a solution of 1,3,5-trimethylpyrazole (1) in anhydrous dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C. The reaction mixture is then heated to 60-70 °C for several hours. After completion, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The product, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (2) , is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography.
Synthesis of 4-(vinyl)-1,3,5-trimethyl-1H-pyrazole (3)
Methyltriphenylphosphonium bromide is suspended in anhydrous tetrahydrofuran (THF) and treated with a strong base such as n-butyllithium at 0 °C to generate the ylide. A solution of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (2) in THF is then added dropwise, and the reaction is stirred at room temperature overnight. The reaction is quenched with water, and the product, 4-(vinyl)-1,3,5-trimethyl-1H-pyrazole (3) , is extracted, dried, and purified.
Synthesis of this compound (4)
To a solution of 4-(vinyl)-1,3,5-trimethyl-1H-pyrazole (3) in anhydrous THF at 0 °C, a solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then cooled to 0 °C, and a solution of sodium hydroxide and hydrogen peroxide is added carefully. The mixture is stirred for a few hours, and the product, this compound (4) , is extracted, dried, and purified by column chromatography.
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the logical relationships for spectroscopic analysis.
Caption: Proposed synthetic pathway for this compound.
Caption: Logical workflow for the structural elucidation using spectroscopic data.
This technical guide, while based on theoretical predictions, provides a solid foundation for researchers interested in the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations, and the predicted spectroscopic data offer valuable benchmarks for the analysis of experimentally obtained spectra.
An In-depth Technical Guide on the Physical Properties of Trimethyl-pyrazole Ethanol Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of trimethyl-pyrazole ethanol compounds. Due to a scarcity of publicly available data on the specific ethanol derivatives, this guide leverages data from the closely related analog, (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol, as a predictive reference. This document outlines detailed experimental protocols for the determination of key physical properties, including melting point, boiling point, solubility, and pKa. Furthermore, it explores the potential biological relevance of this class of compounds by examining their inhibitory effects on crucial signaling pathways. Visual diagrams of these pathways are provided to illustrate the mechanism of action for pyrazole derivatives as potential therapeutic agents.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a diverse range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The substitution pattern on the pyrazole ring significantly influences the physicochemical properties of these molecules, which in turn dictates their pharmacokinetic and pharmacodynamic profiles. This guide focuses on trimethyl-pyrazole ethanol compounds, a specific subset of pyrazole derivatives with potential applications in drug discovery and development.
Physical Properties
Table 1: Physical and Chemical Properties of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O | [1][2] |
| Molecular Weight | 140.19 g/mol | [1] |
| Boiling Point | 263.8 °C at 760 mmHg | [3] |
| Density | 1.1 g/cm³ | [3] |
| LogP (calculated) | 0.52924 | [1] |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
| Physical Form | Liquid | [4] |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of key physical properties of trimethyl-pyrazole ethanol compounds.
Synthesis of Trimethyl-pyrazole Ethanol Compounds
A general method for the synthesis of pyrazole-1-ethanol derivatives involves the reaction of a substituted pyrazole with a suitable epoxide. The following protocol is adapted from this general principle for the synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.
Protocol for the Synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3,5-trimethylpyrazole in a suitable anhydrous solvent such as xylene.
-
Addition of Reagent: To this solution, add a stoichiometric equivalent of propylene oxide.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2 to 20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity.
Protocol:
-
Sample Preparation: Finely powder a small amount of the crystalline trimethyl-pyrazole ethanol compound.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a column height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point of the compound.
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant.
Protocol (Microscale):
-
Sample Preparation: Place a few drops of the liquid trimethyl-pyrazole ethanol compound into a small test tube.
-
Capillary Inversion: Insert a sealed-end capillary tube, open end down, into the test tube.
-
Heating: Heat the test tube in a suitable heating bath.
-
Observation: Observe the capillary. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.
-
Data Recording: Remove the heat source and allow the liquid to cool slowly. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is the boiling point.
Solubility Determination
The solubility of a compound in various solvents is critical for its formulation and biological testing. The shake-flask method is a common and reliable technique.
Protocol:
-
Sample Preparation: Add an excess amount of the trimethyl-pyrazole ethanol compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at physiological pH. Potentiometric titration is a standard method for pKa determination.
Protocol:
-
Solution Preparation: Prepare a solution of the trimethyl-pyrazole ethanol compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Place the solution in a thermostated vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the compound is in its protonated or deprotonated form.
Biological Activity and Signaling Pathways
While direct evidence for the biological activity of trimethyl-pyrazole ethanol compounds is limited, the broader class of pyrazole derivatives has been extensively studied as inhibitors of various protein kinases involved in cell signaling pathways critical to cancer progression. Two such pathways are the mTOR (mechanistic target of rapamycin) and VEGFR (vascular endothelial growth factor receptor) signaling pathways.
mTOR Signaling Pathway
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[5][6] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[6] Pyrazole derivatives have been identified as potent inhibitors of mTOR kinase.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. VEGF signaling pathway | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Pyrazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1] The unique structural features of the pyrazole ring have led to the development of a vast number of derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] Several pyrazole-based compounds have been successfully developed into clinically used drugs, such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction medication sildenafil, highlighting the therapeutic potential of this heterocyclic motif.[1] Pyrazole derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4] This technical guide provides a comprehensive overview of the preliminary biological screening of pyrazole compounds, including summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Anticancer Screening of Pyrazole Compounds
The search for novel anticancer agents is a major focus of drug discovery, and pyrazole derivatives have emerged as a promising class of compounds.[5][6][7] They have been shown to target various mechanisms involved in cancer progression, including the inhibition of kinases such as EGFR, VEGFR-2, CDK2, and PI3K, as well as inducing apoptosis and disrupting microtubule formation.[5][8]
Data Presentation: In Vitro Anticancer Activity of Pyrazole Derivatives
The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines. The activity is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID/Reference | Cancer Cell Line(s) | IC50 (µM) | Target(s)/Mechanism of Action |
| Indole-Pyrazole Hybrid (33) [5] | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 Inhibition (IC50 = 0.074 µM) |
| Indole-Pyrazole Hybrid (34) [5] | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 Inhibition (IC50 = 0.095 µM) |
| Selanyl-1H-pyrazole (53) [5] | HepG2 | 15.98 | Dual EGFR and VEGFR-2 Inhibitor |
| Selanyl-1H-pyrazole (54) [5] | HepG2 | 13.85 | Dual EGFR and VEGFR-2 Inhibitor |
| Benzimidazole-pyrazolo[1,5-a]pyrimidine (18, 19, 20, 21) [5] | MCF7, A549, HeLa, SiHa | Micro- to nano-molar range | Potent and selective cytotoxicity |
| Pyrazole carbaldehyde derivative (43) [5] | MCF7 | 0.25 | PI3 Kinase Inhibitor |
| Tetrahydrothiadiazolopyrimidine-pyrazole hybrid [6] | MCF-7 | 5.8 - 9.3 | - |
| Pyrazole benzamide and dihydro triazinone derivatives [6] | HCT-116, MCF-7 | 7.74 - 82.49 (HCT-116), 4.98 - 92.62 (MCF-7) | Antiproliferative |
| Chromene-pyrazole hybrid [6] | K562 | 0.5 - 3.0 | Anti-leukemic, high selectivity |
| Thiazolyl pyrazole carbaldehyde hybrid (181) [9] | HeLa, MCF-7, A549 | 9.05 (HeLa), 7.12 (MCF-7), 6.34 (A549) | Antiproliferative |
| 1,3,5-triazine-based pyrazole hybrid [9] | - | - | EGFR Tyrosine Kinase Targeting |
| Tetrahydrothiochromeno[4,3-c]pyrazole (159a, 159b) [9] | MGC-803 | 15.43 (159a), 20.54 (159b) | Anticancer |
| Diphenyl pyrazole–chalcone (6b, 6d) [10] | HNO-97 | 10 (6b), 10.56 (6d) | Cytotoxic |
| Pyrazole-thiourea derivative (C5) [11] | MCF-7 | 0.08 | EGFR Inhibitor (IC50 = 0.07 µM) |
Experimental Protocols: Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, 2% (v/v) glacial acetic acid, pH 4.7)
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
-
Incubation with MTT: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂).[12]
-
Solubilization: Add 100 µL of the solubilization solution into each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to that of the untreated control wells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Many pyrazole compounds exert their anticancer effects by inhibiting specific kinases. The general principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence and absence of an inhibitor.
Example: EGFR Kinase Inhibition Assay
-
Reaction Setup: In a microplate well, combine the EGFR enzyme, a specific peptide substrate, and the test pyrazole compound at various concentrations in a kinase reaction buffer.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the enzyme.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assays: Using ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescent Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.
-
Fluorescence/TR-FRET Assays: Using a europium-labeled antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hereditybio.in [hereditybio.in]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its importance in the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the pyrazole core, detailing its synthesis, physicochemical properties, and profound impact on drug discovery, with a focus on key approved drugs. The quantitative data, experimental protocols, and signaling pathways presented herein offer a valuable resource for professionals engaged in the pursuit of novel therapeutics.
Physicochemical Properties and Structure-Activity Relationship
The pyrazole ring's unique electronic and structural features contribute significantly to its pharmacological prowess. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1] The arrangement of its nitrogen atoms influences its basicity, which is lower than that of its isomer, imidazole.[1] This property, along with its relative stability and potential for diverse substitutions at multiple positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The structure-activity relationship (SAR) of pyrazole derivatives is highly dependent on the nature and position of substituents on the core ring. Modifications can significantly impact a compound's binding affinity, selectivity, and metabolic stability. For instance, the strategic placement of specific functional groups can enhance interactions with the active sites of enzymes or receptors, leading to increased potency and reduced off-target effects.
Prominent Pyrazole-Containing Drugs: A Quantitative Overview
The therapeutic success of the pyrazole scaffold is exemplified by a growing number of FDA-approved drugs targeting a range of diseases, from inflammation and cancer to cardiovascular conditions.[2] The following tables summarize key quantitative data for several prominent pyrazole-containing drugs, offering a comparative look at their bioactivity and pharmacokinetic profiles.
| Drug | Target(s) | IC50 / Ki | Indication |
| Celecoxib | COX-2 | IC50: 40 nM (in vitro) | Anti-inflammatory, Analgesic[3] |
| Ruxolitinib | JAK1, JAK2 | IC50: 3.3 nM (JAK1), 2.8 nM (JAK2) | Myelofibrosis, Polycythemia Vera[4] |
| Axitinib | VEGFR-1, -2, -3 | IC50: 0.1 nM (VEGFR-1), 0.2 nM (VEGFR-2), 0.1-0.3 nM (VEGFR-3) | Renal Cell Carcinoma[5] |
| Ibrutinib | BTK | IC50: 0.5 nM | B-cell malignancies[6] |
Table 1: Bioactivity of Selected Pyrazole-Containing Drugs
| Drug | Oral Bioavailability | Half-life (t1/2) | Protein Binding | Primary Metabolism |
| Celecoxib | ~22-40% | ~11 hours | >97% | CYP2C9[7] |
| Ruxolitinib | ~95% | ~3 hours | ~97% | CYP3A4[8][9] |
| Axitinib | ~58% | 2.5-6.1 hours | >99% | CYP3A4/5, UGT1A1 |
| Ibrutinib | ~2.9% | 4-6 hours | 97.3% | CYP3A4 |
Table 2: Pharmacokinetic Properties (ADME) of Selected Pyrazole-Containing Drugs
Key Signaling Pathways Targeted by Pyrazole Drugs
Many pyrazole-containing drugs exert their therapeutic effects by inhibiting key signaling pathways implicated in disease pathogenesis. The following diagrams, rendered in DOT language, illustrate the mechanisms of action for several important pyrazole-based kinase inhibitors.
Caption: VEGFR Signaling Pathway and the inhibitory action of Axitinib.
Caption: JAK-STAT Signaling Pathway and the inhibitory action of Ruxolitinib.
Caption: B-cell Receptor (BCR) Signaling Pathway and the inhibitory action of Ibrutinib.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key pyrazole drug, Celecoxib, and for essential biological assays used to evaluate the activity of pyrazole-containing compounds.
Synthesis of Celecoxib
Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
Materials: 4'-Methylacetophenone, Ethyl trifluoroacetate, Sodium methoxide, Toluene, Hydrochloric acid.
-
Procedure:
-
To a solution of sodium methoxide in toluene, add a solution of 4'-methylacetophenone in toluene at room temperature.
-
Stir the resulting mixture.
-
Slowly add a solution of ethyl trifluoroacetate in toluene.
-
Heat the reaction mixture to reflux and monitor for completion.
-
Cool the reaction mixture and pour it into aqueous hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dione intermediate.[10]
-
Step 2: Cyclocondensation to form Celecoxib
-
Materials: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-Sulfamoylphenylhydrazine hydrochloride, Ethanol, Water.
-
Procedure:
-
A mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine hydrochloride in a mixture of ethanol and water is heated to reflux.[2]
-
The reaction is stirred for several hours and monitored for completion.
-
Cool the reaction mixture to facilitate the precipitation of the product.
-
Filter the solid, wash with water, and dry to obtain crude Celecoxib.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).
-
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of a pyrazole compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.
-
Materials: Kinase of interest, substrate peptide/protein, ATP, kinase assay buffer, test compound (pyrazole derivative), ADP-Glo™ Kinase Assay kit (or similar).
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the kinase and the test compound dilutions. Incubate at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]
-
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a method to screen for COX-2 inhibitors.
-
Materials: Human recombinant COX-2 enzyme, COX assay buffer, COX probe, arachidonic acid (substrate), test compound (pyrazole derivative), Celecoxib (positive control).
-
Procedure:
-
Prepare serial dilutions of the test compound and Celecoxib in the assay buffer.
-
In a 96-well plate, add the COX-2 enzyme, assay buffer, and the test compound or control.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.
-
The rate of increase in fluorescence is proportional to COX-2 activity.
-
Calculate the percent inhibition of COX-2 activity for each concentration of the test compound relative to the vehicle control and determine the IC50 value.[12]
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a pyrazole compound against a specific microorganism.
-
Materials: Test pyrazole compound, appropriate broth medium (e.g., Mueller-Hinton Broth), microbial inoculum, 96-well microtiter plates.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent structural and electronic properties, coupled with the potential for diverse chemical modifications, have led to the development of a significant number of clinically successful drugs. The examples and protocols provided in this guide highlight the broad applicability and therapeutic importance of pyrazole-containing compounds. As our understanding of disease biology deepens, the rational design and synthesis of novel pyrazole derivatives are poised to deliver the next generation of innovative medicines. The continued exploration of this "privileged" scaffold promises to address unmet medical needs and advance human health.
References
- 1. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. ClinPGx [clinpgx.org]
- 6. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: AXITINIB [orgspectroscopyint.blogspot.com]
- 11. mdpi.com [mdpi.com]
- 12. medkoo.com [medkoo.com]
Methodological & Application
Application Notes and Protocols for 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the potential anti-inflammatory properties of the pyrazole derivative, 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, and detailed protocols for its evaluation. Pyrazole-containing compounds have demonstrated significant potential in medicinal chemistry, with many exhibiting potent anti-inflammatory activities.[1][2][3] This document outlines the hypothetical mechanism of action, key in vitro and in vivo experimental protocols, and data presentation guidelines to facilitate the investigation of this compound as a novel anti-inflammatory agent.
Hypothetical Mechanism of Action
While the specific mechanism of this compound is yet to be fully elucidated, it is hypothesized to exert its anti-inflammatory effects through the modulation of key inflammatory pathways. Drawing parallels from other pyrazole derivatives, the proposed mechanisms include the inhibition of pro-inflammatory enzymes and the suppression of inflammatory signaling cascades.
A primary anticipated mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the synthesis of prostaglandins during inflammation.[4][5] Additionally, the compound may target the 5-lipoxygenase (5-LOX) pathway, thereby reducing the production of leukotrienes, another class of potent inflammatory mediators.[6]
Furthermore, this compound is postulated to modulate inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, the compound could suppress the expression and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[7][8][9]
Data Presentation: Quantitative Analysis
To ensure clarity and facilitate comparative analysis, all quantitative data from the described experimental protocols should be summarized in structured tables.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Assay | Test Concentration (µM) | % Inhibition | IC₅₀ (µM) | Positive Control |
| COX-1 Inhibition | 1 | Indomethacin | ||
| 10 | ||||
| 100 | ||||
| COX-2 Inhibition | 1 | Celecoxib | ||
| 10 | ||||
| 100 | ||||
| 5-LOX Inhibition | 1 | Zileuton | ||
| 10 | ||||
| 100 | ||||
| Nitric Oxide (NO) Production | 1 | L-NAME | ||
| (LPS-stimulated RAW 264.7 cells) | 10 | |||
| 100 | ||||
| TNF-α Release | 1 | Dexamethasone | ||
| (LPS-stimulated THP-1 cells) | 10 | |||
| 100 | ||||
| IL-6 Release | 1 | Dexamethasone | ||
| (LPS-stimulated THP-1 cells) | 10 | |||
| 100 |
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of this compound
| Model | Dose (mg/kg) | % Inhibition of Edema / Writhing / Licking Time | Positive Control |
| Carrageenan-Induced Paw Edema | 10 | Indomethacin (10 mg/kg) | |
| 25 | |||
| 50 | |||
| Acetic Acid-Induced Writhing | 10 | Aspirin (100 mg/kg) | |
| 25 | |||
| 50 | |||
| Formalin Test (Late Phase) | 10 | Morphine (5 mg/kg) | |
| 25 | |||
| 50 |
Experimental Protocols
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
-
Methodology:
-
Utilize a commercial colorimetric COX inhibitor screening assay kit.
-
Prepare various concentrations of the test compound and positive controls (Indomethacin for COX-1, Celecoxib for COX-2).
-
Add recombinant human COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add the test compound or control to the respective wells.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction and measure the absorbance at the recommended wavelength (e.g., 590 nm).
-
Calculate the percentage of inhibition and the IC₅₀ value.
-
2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Objective: To assess the effect of the compound on NO production in activated macrophages.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO production inhibition.
-
3. Cytokine Release Assay in THP-1 Cells
-
Objective: To measure the effect of the compound on the release of pro-inflammatory cytokines TNF-α and IL-6.
-
Methodology:
-
Differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Pre-treat the differentiated macrophages with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Calculate the percentage of cytokine release inhibition.
-
In Vivo Assays
1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory activity of the compound in a well-established animal model of inflammation.[1][10]
-
Methodology:
-
Acclimatize male Wistar rats (150-200 g) for at least one week.
-
Administer the test compound orally at different doses (e.g., 10, 25, 50 mg/kg). Administer the vehicle (e.g., 0.5% carboxymethylcellulose) to the control group and a standard drug (e.g., Indomethacin, 10 mg/kg) to the positive control group.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
-
2. Acetic Acid-Induced Writhing Test in Mice
-
Objective: To assess the peripheral analgesic activity of the compound.[11][12][13]
-
Methodology:
-
Use male Swiss albino mice (20-25 g).
-
Administer the test compound orally at different doses. Administer the vehicle to the control group and a standard analgesic (e.g., Aspirin, 100 mg/kg) to the positive control group.
-
After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of writhing inhibition for each group compared to the control group.
-
3. Formalin Test in Mice
-
Objective: To evaluate both the neurogenic and inflammatory phases of pain.[2][14][15]
-
Methodology:
-
Use male Swiss albino mice (20-25 g).
-
Administer the test compound orally at different doses. Administer the vehicle to the control group and a standard analgesic (e.g., Morphine, 5 mg/kg) to the positive control group.
-
After 30 minutes, inject 20 µL of 2.5% formalin solution into the sub-plantar region of the right hind paw.
-
Immediately place the mice in an observation chamber and record the total time spent licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.
-
The late phase is indicative of inflammatory pain. Calculate the percentage of inhibition of licking time in the late phase for each group compared to the control group.
-
Visualizations
Caption: Hypothetical Anti-Inflammatory Signaling Pathway.
Caption: Experimental Workflow for Anti-Inflammatory Screening.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Ethanol and acetaldehyde disturb TNF-alpha and IL-6 production in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decreased tumor necrosis factor-alpha and interleukin-1alpha production from intrahepatic mononuclear cells in chronic ethanol consumption and upregulation by endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol as a versatile synthetic intermediate in the development of novel therapeutic agents. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds.
Introduction
The compound this compound is a valuable building block for the synthesis of a diverse range of heterocyclic compounds. Its structural features, including a reactive hydroxyl group and a substituted pyrazole ring, make it an ideal starting material for creating libraries of molecules for drug discovery. Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2]
Potential Applications
The primary application of this compound lies in its role as a precursor for the synthesis of more complex molecules with potential therapeutic value. Based on the known activities of other pyrazole-containing compounds, derivatives of this intermediate are promising candidates for:
-
Kinase Inhibitors: The pyrazole moiety is a key component of numerous kinase inhibitors.[2] By modifying the ethanol side chain, it is possible to synthesize compounds that can target specific kinases involved in cell signaling pathways implicated in cancer and other proliferative diseases. For instance, pyrazole-based compounds have been investigated as inhibitors of Raf kinase, a key component in the MAPK/ERK signaling pathway.[3]
-
Anti-inflammatory Agents: Pyrazole derivatives are famously used as selective COX-2 inhibitors, such as Celecoxib, for the treatment of inflammation and pain.[1][4] The structural features of this compound can be elaborated to mimic the structures of known coxibs, potentially leading to new anti-inflammatory drugs with improved efficacy and safety profiles.
-
Anticancer Agents: The pyrazole scaffold is present in various compounds with demonstrated anticancer activity.[1] These compounds often function by inhibiting key enzymes or signaling pathways essential for cancer cell growth and survival.
Data Presentation
The following table summarizes the inhibitory activities of several reported pyrazole derivatives, highlighting the potential of this class of compounds.
| Compound Class | Target | IC50 / Activity | Reference |
| Pyrazolyl-thiazolidinone | COX-2 | S.I. = 134.6 | [1] |
| Pyrazolyl-thiazolidinone | MCF-7 cancer cell line | IC50 = 0.73–6.25 μM | [1] |
| N-(ethylcarbamothioyl)-benzenesulfonamide derivative | Analgesic Activity | 67.8% inhibition | [5] |
| Thymol–pyrazole hybrid | COX-2 | IC50 = 0.043 µM | [4] |
| 1,5-diarylpyrazole derivative | Anti-inflammatory | ED30 = 5.7 mg/kg | [6] |
Experimental Protocols
While specific experimental protocols for the derivatization of this compound are not extensively reported in the literature, the following represents a generalized and robust protocol for the oxidation of the primary alcohol to the corresponding aldehyde. This aldehyde is a versatile intermediate for further synthetic transformations.
Protocol 1: Oxidation of this compound to 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetaldehyde
Objective: To synthesize the aldehyde derivative, a key intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Sodium thiosulfate (Na2S2O3), saturated aqueous solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Dess-Martin periodinane (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.
-
Stir vigorously until the solid dissolves and the two phases become clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetaldehyde.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Note: Other mild oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation can also be employed.
Visualizations
References
- 1. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol | C8H14N2O | CID 23005918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These protocols provide detailed methodologies for the chemical modification of the hydroxyl group of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol. The derivatization of this molecule into esters, ethers, and carbamates can be crucial for modulating its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are key parameters in drug discovery and development. The pyrazole scaffold is a common motif in pharmacologically active compounds, and functionalization of its substituents allows for the exploration of structure-activity relationships (SAR).
I. Overview of Derivatization Strategies
The primary site for derivatization on this compound is the terminal hydroxyl group. This allows for a variety of chemical transformations, including esterification, etherification, and carbamate formation. The choice of derivatization strategy will depend on the desired properties of the final compound.
Caption: General workflow for the derivatization of this compound.
II. Experimental Protocols
The following are detailed protocols for the synthesis of representative derivatives.
A. Protocol 1: Esterification via Acyl Chloride
This protocol describes the formation of an ester linkage by reacting the alcohol with an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Materials:
-
This compound
-
Acetyl chloride (or other desired acyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
B. Protocol 2: Etherification via Williamson Ether Synthesis
This protocol outlines the formation of an ether by deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (or other desired alkyl halide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous MgSO₄
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase in vacuo.
-
Purify the residue by flash column chromatography to obtain the target ether.
C. Protocol 3: Carbamate Formation via Isocyanate
This protocol details the synthesis of a carbamate derivative through the reaction of the alcohol with an isocyanate, often catalyzed by a tin compound or a tertiary amine.
Materials:
-
This compound
-
Methyl isocyanate (or other desired isocyanate)
-
Dibutyltin dilaurate (DBTDL) or triethylamine (as catalyst)
-
Anhydrous toluene or THF
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DBTDL (e.g., 0.01 eq).
-
Add methyl isocyanate (1.05 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring completion by TLC.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization or flash column chromatography if necessary.
III. Data Presentation
The following table summarizes representative quantitative data for the described derivatization protocols. Yields and purity are typical for these types of reactions and may vary based on the specific substrate and reaction conditions.
| Derivative Class | Reagents | Catalyst | Solvent | Typical Yield (%) | Typical Purity (%) (Post-Chromatography) |
| Ester | Acetyl Chloride, Triethylamine | - | DCM | 85 - 95 | >98 |
| Ether | Sodium Hydride, Methyl Iodide | - | THF | 70 - 85 | >97 |
| Carbamate | Methyl Isocyanate | DBTDL | Toluene | 90 - 99 | >99 |
IV. Characterization of Derivatives
The successful synthesis of the derivatives should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the new molecule by observing characteristic shifts. For example, in the ¹H NMR of the acetate ester, one would expect to see a new singlet around 2.0-2.1 ppm corresponding to the methyl protons of the acetyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the presence of new functional groups. For instance, the formation of an ester will introduce a strong carbonyl (C=O) stretch around 1735 cm⁻¹.
By following these protocols, researchers can efficiently synthesize a variety of derivatives of this compound for further study in medicinal chemistry and drug development programs.
Application Notes and Protocols: 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in modern agrochemical discovery, forming the core of numerous commercial herbicides, insecticides, and fungicides.[1] This application note focuses on the utility of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol as a key intermediate in the synthesis of potent pyrazole-4-carboxamide fungicides. These fungicides are of significant interest due to their efficacy as Succinate Dehydrogenase Inhibitors (SDHIs), a critical mode of action in controlling a broad spectrum of fungal pathogens.[2][3]
The strategic placement of the ethanol functional group at the 4-position of the stable 1,3,5-trimethylpyrazole ring allows for straightforward chemical transformations to introduce the carboxylic acid moiety, a prerequisite for the formation of the active carboxamide fungicides. This document provides detailed protocols for the synthesis of a representative fungicidal compound from this compound and presents its biological activity data.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process starting from this compound:
-
Oxidation: The primary alcohol of this compound is oxidized to the corresponding carboxylic acid, yielding 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a selected aniline derivative to form the target N-aryl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide fungicide.
This pathway is illustrated in the following diagram:
Caption: General synthetic workflow from the starting ethanol to the final fungicide.
Experimental Protocols
Protocol 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Acetone
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).
-
Cool the solution in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a solution of potassium permanganate (4.0 eq) in water.
-
Slowly add the potassium permanganate solution to the stirred pyrazole ethanol solution, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A brown precipitate of manganese dioxide (MnO₂) will form.
-
To quench the excess potassium permanganate, add a saturated solution of sodium bisulfite dropwise until the purple color disappears.
-
Filter the mixture through a pad of celite in a Buchner funnel to remove the manganese dioxide. Wash the filter cake with a small amount of water.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.
Protocol 2: Synthesis of N-(2-biphenylyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
This protocol details the amide coupling of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid with 2-aminobiphenyl to yield a representative fungicidal compound.
Materials:
-
1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
-
2-Aminobiphenyl
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Acid Chloride Formation: In a dry, nitrogen-flushed round-bottom flask, suspend 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Cool the reaction mixture and remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.
-
Amide Coupling: In a separate flask, dissolve 2-aminobiphenyl (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add a solution of the crude acid chloride in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours or until completion as indicated by TLC.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(2-biphenylyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide.
Data Presentation
The following table summarizes the fungicidal activity of a representative N-aryl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide against various plant pathogens. The data is presented as the concentration required for 50% inhibition of mycelial growth (EC₅₀).
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference Commercial Fungicide | EC₅₀ (µg/mL) |
| TM-BP-PC | Rhizoctonia solani | 3.79 | Boscalid | 9.19 |
| TM-BP-PC | Valsa mali | 1.97 | Boscalid | 9.19 |
| TM-BP-PC | Sclerotinia sclerotiorum | 4.9 | Thifluzamide | 23.1 |
| TM-BP-PC | Botrytis cinerea | 5.2 | - | - |
TM-BP-PC: N-(2-biphenylyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide. Data is representative and compiled from analogous pyrazole carboxamide fungicides.[3][4]
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: Mode of Action - Inhibition of Succinate Dehydrogenase
The fungicidal activity of pyrazole-4-carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain of fungi. This disruption of cellular respiration leads to a depletion of ATP and ultimately cell death.
Caption: Inhibition of the fungal respiratory chain by pyrazole carboxamide fungicides.
Diagram 2: Experimental Workflow for Fungicide Synthesis and Evaluation
The following diagram outlines the logical flow from the starting material to the final biological evaluation of the synthesized agrochemical.
Caption: A logical workflow for the synthesis and evaluation of novel pyrazole fungicides.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a promising class of pyrazole-4-carboxamide fungicides. The straightforward synthetic route, involving oxidation and amide coupling, provides access to a diverse range of potential agrochemical candidates. The representative compound, N-(2-biphenylyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, demonstrates significant in vitro activity against several key plant pathogens, validating the utility of this chemical scaffold in the development of new crop protection agents. Further derivatization and structure-activity relationship studies are warranted to optimize the fungicidal potency and spectrum of this class of compounds.
References
- 1. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Biological Assays with Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, making them a significant area of interest in drug discovery and development.[1][2][3][4] These compounds have demonstrated therapeutic potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][4][5] A key mechanism of action for many biologically active pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[6][7][8] This document provides detailed protocols for essential cell-based and biochemical assays to evaluate the efficacy and mechanism of action of novel pyrazole-based compounds.
Data Presentation: Summary of Biological Activities
The following table summarizes the inhibitory activities of representative pyrazole-based compounds against various kinases and cancer cell lines, providing a reference for expected potency.
| Compound ID | Target Kinase(s) | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 | [7] |
| AT7519 | CDK1, CDK2 | - | - | - | [6] |
| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 | [7] |
| Compound 25 | VEGFR-2 | - | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [9] |
| Compound 43 | PI3 Kinase | - | MCF7 (breast) | 0.25 | [9] |
| Compound 50 | EGFR, VEGFR-2 | 90 (EGFR), 230 (VEGFR-2) | HepG2 | 0.71 | [9] |
| TK4g | JAK2, JAK3 | 12.61 (JAK2), 15.80 (JAK3) | - | - | [10] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the ability of a pyrazole derivative to directly inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.[7][11]
Materials:
-
Kinase of interest
-
Kinase-specific substrate and ATP
-
Pyrazole test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole test compounds in DMSO.
-
Assay Plate Setup: Add 5 µL of the diluted test compound, a known positive control inhibitor, and a DMSO vehicle control to the appropriate wells of a 384-well plate.[7]
-
Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[7]
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[7]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP (at a concentration close to the Km for the specific kinase) and the specific substrate to each well.[7]
-
Reaction Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at 30°C.[7]
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.[7]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the effect of a pyrazole derivative on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12][13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO
-
96-well cell culture plates[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control with the same final concentration of DMSO.[12]
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12] Viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against compound concentration to determine the IC50 value.[12]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells to quantify the induction of apoptosis by pyrazole derivatives.[8][12]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Pyrazole compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazole compound at various concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control and a vehicle control.[12]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.[12]
-
Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer from the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.[12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation:
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry to determine if the pyrazole compound induces cell cycle arrest.[8][12]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Pyrazole compound
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole compound as described for the apoptosis assay.[12]
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.[12]
-
Data Analysis: The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase to determine if the compound induces cell cycle arrest.[12]
Visualizations
Caption: General workflow for the biological evaluation of pyrazole derivatives.
Caption: Inhibition of the CDK/Rb cell cycle pathway by pyrazole compounds.[6]
Caption: Pyrazole-induced apoptosis via intrinsic and extrinsic pathways.[16][17][18]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 4. jchr.org [jchr.org]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ACG Publications - Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity [acgpubs.org]
- 16. jpp.krakow.pl [jpp.krakow.pl]
- 17. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is a substituted pyrazole derivative. The pyrazole nucleus is a key structural motif in a wide array of pharmacologically active compounds, exhibiting properties such as anti-inflammatory, analgesic, and antimicrobial activities. Accurate and precise quantification of this compound is essential for various stages of drug development, including quality control of active pharmaceutical ingredients (APIs), formulation development, stability studies, and pharmacokinetic analysis.
These application notes provide detailed protocols for the quantification of this compound using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The provided methods are based on established principles for the analysis of pyrazole derivatives and aromatic alcohols.
Logical Workflow for Analysis
The overall process from sample handling to final data reporting follows a structured workflow to ensure data integrity and reproducibility.
Section 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
Reversed-phase HPLC with UV detection is a robust and widely used technique for the quantification of small organic molecules like this compound. The method separates the analyte from potential impurities based on its polarity.
Experimental Workflow: HPLC-UV Analysis
Protocol: HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-1 min: 30% B1-8 min: 30% to 80% B8-9 min: 80% B9-10 min: 80% to 30% B10-15 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
2. Reagents and Materials:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters (e.g., PTFE or Nylon)
3. Preparation of Solutions:
-
Diluent: Prepare a 50:50 (v/v) mixture of Methanol and Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution: Accurately weigh the sample (e.g., drug substance or formulation) to obtain a theoretical concentration of ~50 µg/mL of the analyte after dissolution and dilution in the diluent. For formulations, additional extraction or clean-up steps may be necessary.[1][2]
4. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Determine the concentration of this compound in the sample solutions using the calibration curve.
Method Validation Summary (Hypothetical Data)
The HPLC-UV method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics.[3]
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from blank or placebo |
Section 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile or semi-volatile compounds. This compound, being amenable to volatilization, can be effectively quantified by this method.
Experimental Workflow: GC-MS Analysis
Protocol: GC-MS Method
1. Instrumentation and Analytical Conditions:
| Parameter | Condition |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identificationSelected Ion Monitoring (SIM) for quantification |
2. Reagents and Materials:
-
This compound reference standard (purity ≥98%)
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
Anhydrous Sodium Sulfate (optional, for drying)
-
GC vials (2 mL) with PTFE-lined septa and micro-inserts
-
Volumetric flasks, pipettes, and syringes
3. Preparation of Solutions:
-
Solvent: Dichloromethane.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with dichloromethane.
-
Sample Solution: Prepare sample solutions by dissolving the material in dichloromethane to achieve a final concentration within the calibration range (e.g., ~10 µg/mL).[4] Ensure the sample is free from particulate matter.[5]
4. GC-MS Procedure:
-
Set up the GC-MS system with the specified parameters.
-
Inject the solvent blank to check for system cleanliness.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
For quantification, use Selected Ion Monitoring (SIM) mode. Select characteristic ions from the full scan mass spectrum of the analyte (e.g., the molecular ion and major fragment ions).
-
Integrate the peak area of the primary quantifying ion for both standards and samples.
-
Calculate the concentration of the analyte in the samples against the calibration curve.
Method Validation Summary (Hypothetical Data)
The GC-MS method should be validated to ensure its suitability for the intended purpose.
| Validation Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 97.8% - 102.5% |
| Precision (% RSD) | < 5.0% |
| Specificity | Confirmed by mass spectral data |
Conclusion
The HPLC-UV and GC-MS methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. The HPLC-UV method is suitable for routine quality control, while the GC-MS method offers higher sensitivity and selectivity, making it ideal for trace-level analysis or when dealing with complex matrices. Both methods require proper validation before implementation in a regulated environment.
References
Application Note: 1H and 13C NMR Analysis of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about molecular structure, dynamics, and environment. This application note outlines the protocol for the acquisition and interpretation of 1H and 13C NMR spectra for the novel heterocyclic compound, 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough structural characterization, as provided by NMR, is a critical step in the synthesis and evaluation of such compounds. This document provides a standardized protocol for NMR analysis and a detailed (predicted) spectral interpretation to facilitate the identification and characterization of this specific pyrazole derivative.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A standardized protocol for preparing a high-quality NMR sample is crucial for obtaining high-resolution spectra.
Materials:
-
This compound (5-25 mg for 1H NMR, 50-100 mg for 13C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl3; or Dimethyl sulfoxide-d6, DMSO-d6)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette
-
Small vial for dissolution
-
Internal standard (e.g., Tetramethylsilane, TMS, for organic solvents) (optional, as residual solvent peaks can often be used for calibration)[1][2]
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of this compound. For standard 1H NMR, 5-25 mg is typically sufficient, while 13C NMR may require a more concentrated sample of 50-100 mg for a reasonable acquisition time.[1][2]
-
Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.5-0.6 mL of a suitable deuterated solvent.[3] Chloroform-d is a common choice for many organic molecules.
-
Transfer to NMR Tube: Using a glass Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.[4] If any solid particles are present, it is advisable to filter the solution through a small cotton plug in the pipette to prevent interference with the magnetic field homogeneity.[1][5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Avoid using paper labels on the main body of the tube as this can affect the spinning and shimming.[3][5]
-
Homogenization: Gently invert the tube several times to ensure the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition
The following are general parameters for acquiring 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
1H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz (or higher)
-
Solvent: CDCl3
-
Temperature: 298 K
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be adjusted based on sample concentration)
-
Spectral Width: -2 to 12 ppm
13C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz (or corresponding frequency for the spectrometer)
-
Solvent: CDCl3
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (dependent on concentration)
-
Spectral Width: 0 to 200 ppm
Data Presentation
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for pyrazole derivatives and related structures.
Table 1: Predicted 1H NMR Data for this compound in CDCl3.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (N-CH3) | 3.7 - 3.9 | Singlet | 3H | - |
| H-b (C3-CH3) | 2.2 - 2.4 | Singlet | 3H | - |
| H-c (C5-CH3) | 2.1 - 2.3 | Singlet | 3H | - |
| H-d (-CH2-CH2-OH) | 3.6 - 3.8 | Triplet | 2H | ~6.0 |
| H-e (-CH2-CH2-OH) | 2.6 - 2.8 | Triplet | 2H | ~6.0 |
| H-f (-OH) | Variable (1.5 - 3.0) | Broad Singlet | 1H | - |
Table 2: Predicted 13C NMR Data for this compound in CDCl3.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (N-CH3) | 35 - 38 |
| C-2 (C3-CH3) | 12 - 15 |
| C-3 (C5-CH3) | 9 - 12 |
| C-4 (-CH2-CH2-OH) | 60 - 63 |
| C-5 (-CH2-CH2-OH) | 28 - 32 |
| C-3 (Pyrazole Ring) | 148 - 152 |
| C-4 (Pyrazole Ring) | 115 - 118 |
| C-5 (Pyrazole Ring) | 138 - 142 |
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Experimental Workflow
References
Application Note: Analysis of Trimethyl-pyrazole Ethanols by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl-pyrazole ethanols are a class of heterocyclic compounds with potential applications in pharmaceutical and agrochemical research. Their structural elucidation is a critical step in their development and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds like trimethyl-pyrazole ethanols. This application note provides a detailed protocol for the analysis of these compounds, focusing on their characteristic mass spectrometry fragmentation patterns.
The core structure combines a trimethyl-substituted pyrazole ring with an ethanol side chain. The electron ionization (EI) mass spectra of these molecules are influenced by the fragmentation of both the pyrazole ring and the ethanol moiety. Typically, pyrazoles exhibit fragmentation through the loss of hydrogen cyanide (HCN) and molecular nitrogen (N₂). Alcohols, on the other hand, are known to undergo alpha-cleavage adjacent to the oxygen atom and dehydration (loss of H₂O). The interplay of these fragmentation pathways provides a unique fingerprint for the identification of trimethyl-pyrazole ethanols.
Predicted Mass Spectrometry Fragmentation Patterns
The mass spectral fragmentation of trimethyl-pyrazole ethanols is predicted to follow several key pathways, originating from the molecular ion (M⁺). The exact masses and relative abundances will vary depending on the specific substitution pattern of the trimethyl-pyrazole ring. Below is a summary of the expected major fragmentation patterns based on established principles for pyrazoles and alcohols.
Key Fragmentation Pathways:
-
Alpha-Cleavage: The bond between the carbon bearing the hydroxyl group and the pyrazole ring is susceptible to cleavage. This results in the formation of a stable pyrazole-containing cation.
-
Loss of Water (Dehydration): A common fragmentation for alcohols, leading to the formation of an [M-18]⁺ ion.
-
Pyrazole Ring Fragmentation: The characteristic loss of HCN (27 u) and N₂ (28 u) from the pyrazole ring can occur from the molecular ion or subsequent fragment ions.
-
Methyl Group Loss: Loss of a methyl radical (CH₃•, 15 u) from the trimethylated pyrazole ring is also a likely fragmentation pathway.
Predicted Fragmentation Data for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol
The following table summarizes the predicted major fragments for a representative trimethyl-pyrazole ethanol, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol (Molecular Weight: 168.23 g/mol ).
| m/z | Proposed Fragment Ion | Proposed Structure of Fragment | Fragmentation Pathway |
| 168 | [M]⁺ | [C₉H₁₆N₂O]⁺ | Molecular Ion |
| 153 | [M - CH₃]⁺ | [C₈H₁₃N₂O]⁺ | Loss of a methyl radical |
| 150 | [M - H₂O]⁺ | [C₉H₁₄N₂]⁺ | Dehydration |
| 125 | [M - CH₃ - CO]⁺ | [C₇H₁₃N₂]⁺ | Alpha-cleavage and loss of acetyl group |
| 123 | [C₇H₁₁N₂]⁺ | Pyrazole fragment after alpha-cleavage | Alpha-cleavage of the ethanol side chain |
| 96 | [C₅H₈N₂]⁺ | Trimethylpyrazole cation | Cleavage of the ethanol side chain |
| 81 | [C₄H₅N₂]⁺ | Pyrazole ring fragment | Loss of methyl groups and side chain |
| 54 | [C₃H₄N]⁺ | Pyrazole ring fragment | Ring cleavage and loss of HCN |
Experimental Protocols
A robust GC-MS method is essential for the successful analysis of trimethyl-pyrazole ethanols.[1] The following protocol is a general guideline and may require optimization for specific instruments and sample matrices.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality data.
Materials:
-
Trimethyl-pyrazole ethanol sample
-
Dichloromethane (DCM), GC grade
-
Methanol, GC grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
2 mL GC vials with septa
Procedure:
-
Sample Dissolution: Accurately weigh approximately 1-5 mg of the trimethyl-pyrazole ethanol sample into a 10 mL volumetric flask.
-
Solvent Addition: Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.
-
Drying: Pass the solution through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Transfer: Transfer the dried solution into a 2 mL GC vial for analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD, or equivalent).
GC Conditions: [1]
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (split ratio 20:1, adjust as needed based on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
Scan Mode: Full Scan
Data Analysis and Interpretation
The identification of trimethyl-pyrazole ethanols is achieved by comparing the acquired mass spectra with the predicted fragmentation patterns and, if available, with library spectra. The retention time from the gas chromatography provides an additional layer of confirmation.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the fragmentation pathways.
Caption: Experimental workflow for GC-MS analysis.
Caption: Key fragmentation pathways.
References
Application Notes and Protocols for the Development of Pyrazole-Core Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of kinase inhibitors centered on a pyrazole core structure. This document outlines the chemical synthesis, biological evaluation, and mechanistic analysis of these potent therapeutic agents. A representative pyrazole-based inhibitor, BIRB 796 (Doramapimod) , a well-characterized p38 MAP kinase inhibitor, is used as a case study to provide concrete examples and detailed protocols.
Introduction to Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. Its five-membered heterocyclic ring with two adjacent nitrogen atoms offers a versatile platform for designing potent and selective inhibitors. The pyrazole core can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a key feature for potent inhibition. Furthermore, the substituent positions on the pyrazole ring allow for fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.
Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of the representative pyrazole-based inhibitor, BIRB 796, against various kinase targets. This data is essential for assessing the potency and selectivity of the compound.
| Kinase Target | Inhibitor | IC50 (nM) | Assay Conditions |
| p38α | BIRB 796 | 38 | Cell-free assay[1] |
| p38β | BIRB 796 | 65 | Cell-free assay[1] |
| p38γ | BIRB 796 | 200 | Cell-free assay[1] |
| p38δ | BIRB 796 | 520 | Cell-free assay[1] |
| JNK2α2 | BIRB 796 | 98 | Cell-free assay |
| c-Raf-1 | BIRB 796 | 1400 | Cell-free assay |
| B-Raf | BIRB 796 | 83 | - |
| Abl | BIRB 796 | 14600 | - |
Experimental Protocols
Chemical Synthesis of a Representative Pyrazole-Core Inhibitor: BIRB 796
This protocol describes a synthetic route for BIRB 796, a potent p38 MAP kinase inhibitor.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for BIRB 796.
Protocol:
-
Step 1: Synthesis of the Aminopyrazole Intermediate.
-
To a solution of pivaloylacetonitrile and p-tolylhydrazine hydrochloride in methanol, add a suitable base (e.g., sodium acetate).
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and isolate the aminopyrazole product by filtration or extraction. Purify by recrystallization or column chromatography.
-
-
Step 2: Synthesis of the Naphthyl Isocyanate Intermediate.
-
React 1-naphthol with 2-chloroethanol in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to form the corresponding naphthoxyethanol intermediate.
-
Couple the naphthoxyethanol intermediate with morpholine using a base (e.g., potassium carbonate) and a catalyst (e.g., sodium iodide) in a solvent like methyl ethyl ketone (MEK).
-
Introduce a nitro group onto the naphthalene ring, followed by reduction to the corresponding amine.
-
Convert the amino group to an isocyanate using phosgene or a phosgene equivalent.
-
-
Step 3: Final Coupling to Yield BIRB 796.
-
Dissolve the aminopyrazole intermediate in an anhydrous solvent such as dichloromethane.
-
Add the naphthyl isocyanate intermediate to the solution at room temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Isolate the final product, BIRB 796, by filtration and wash with an appropriate solvent. The product can be further purified by recrystallization.
-
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 value of a pyrazole-based inhibitor against a target kinase using a luminescence-based assay that measures ADP production.
Diagram of Kinase Inhibition Assay Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazole inhibitor (e.g., BIRB 796) in 100% DMSO.
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the target kinase (e.g., recombinant p38α) and its specific substrate in the kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration close to the Km for the target kinase.
-
-
Assay Procedure:
-
Perform a serial dilution of the inhibitor in DMSO.
-
In a 384-well white assay plate, add the diluted inhibitor or DMSO (for control wells).
-
Add the kinase/substrate mixture to each well.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of a pyrazole-based inhibitor on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., U87 or U251 glioblastoma cells) in a 96-well plate at a density of approximately 6 x 10³ cells per well and incubate overnight.[2]
-
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of a pyrazole-based inhibitor on the phosphorylation of its target kinase and downstream effectors in a cellular context.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and treat with the pyrazole inhibitor at various concentrations and time points. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-p38 MAPK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the kinase as a loading control.
-
Quantify the band intensities to determine the change in protein phosphorylation in response to the inhibitor.
-
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of a pyrazole-based p38 MAP kinase inhibitor within its target signaling pathway.
p38 MAPK Signaling Pathway and Inhibition by BIRB 796:
Caption: p38 MAPK signaling pathway and the inhibitory mechanism of BIRB 796.
PI3K/Akt Signaling Pathway (as a potential off-target or cross-talk pathway):
Caption: Overview of the PI3K/Akt signaling pathway.
References
Application Notes and Protocols for High-Throughput Screening of Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs and its versatile range of biological activities.[1][2][3][4][5] Pyrazole-based compounds have demonstrated significant potential as inhibitors of various enzymes and modulators of critical signaling pathways, making them a focal point in the discovery of novel therapeutics for cancer, inflammation, and infectious diseases.[4][6][7] High-throughput screening (HTS) of pyrazole libraries is a crucial step in identifying promising hit compounds for further development. These application notes provide detailed protocols for key HTS assays and summarize quantitative data to guide researchers in their drug discovery efforts.
Data Presentation: Bioactivity of Pyrazole-Based Compounds
The following tables summarize the in vitro activity of selected pyrazole-based compounds against various biological targets, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Target/Pathway | Cell Line | Cancer Type | IC50 (µM) |
| Compound 7a | CDK-2 | HepG2 | Liver Cancer | 6.1 |
| Compound 7b | CDK-2 | HepG2 | Liver Cancer | 7.9 |
| Compound 29 | CDK2/Cyclin A2 | - | - | 60% inhibition at 10 µM |
| Compound 30 | CDK2/Cyclin A2 | - | - | Significant inhibition |
| Compound 33 | CDK2 | - | - | 0.074 |
| Compound 34 | CDK2 | - | - | 0.095 |
| Afuresertib | Akt1 | HCT116 | Colon Cancer | 0.95 |
| Compound 6 | Aurora A | HCT116 | Colon Cancer | 0.39 |
| Compound 6 | Aurora A | MCF-7 | Breast Cancer | 0.46 |
| Compound 24 | EGFR | A549 | Non-Small Cell Lung | 8.21 |
| Compound 24 | EGFR | HCT116 | Colorectal Carcinoma | 19.56 |
| Pyrazole-Indole Hybrid 7a | Apoptosis Induction | HepG2 | Liver Cancer | 6.1 ± 1.9 |
| Pyrazole-Indole Hybrid 7b | Apoptosis Induction | HepG2 | Liver Cancer | 7.9 ± 1.9 |
| Pyrazole Benzamide 3f | Apoptosis Induction | MDA-MB-468 | Triple-Negative Breast Cancer | 6.45 (48h) |
| Pyrazole Benzamide 9d | Apoptosis Induction | MDA-MB-231 | Breast Cancer | <10 |
| Pyrazole Benzamide 9e | Apoptosis Induction | MCF-7 | Breast Cancer | <10 |
| Pyrazole Benzamide 10b | Bcl-2 Inhibitor | MCF-7 | Breast Cancer | 3.9 - 35.5 |
| Thiazolyl Pyrazole 142 | Antiproliferative | HeLa | Cervical Cancer | 3.60 |
| Thiazolyl Pyrazole 142 | Antiproliferative | A549 | Lung Cancer | 4.17 |
| Thiazolyl Pyrazole 142 | Antiproliferative | MDA-MB231 | Breast Cancer | 3.94 |
| Pyrazole 11 | Anti-leukemic | Jurkat | T-cell Leukemia | 45.05 |
| Pyrazole 18 | Anti-leukemic | Jurkat | T-cell Leukemia | 14.85 |
Table 2: Enzyme Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Enzyme | Inhibition Parameter | Value |
| Afuresertib | Akt1 | Ki | 0.08 nM |
| Compound 3 | ALK | IC50 | 2.9 nM |
| Compound 17 | Chk2 | IC50 | 17.9 nM |
| Pyrazole-Thioether 7a | DapE | IC50 | 22.4 µM |
| Pyrazole-Thioether 7d | DapE | IC50 | 17.9 ± 8.0 μM |
| Pyrazole-Thioether (R)-7q | DapE | IC50 | 18.8 µM |
| Pyrazole-Thioether (R)-7q | DapE | Ki | 17.3 ± 2.8 μM |
| Pyrazole Derivative 3e | 20-HETE synthase | IC50 | 21.2 nM |
| Pyrazole Derivative 6b | 20-HETE synthase | IC50 | 14.0 nM |
| Pyrazole-based compound 1 | Urease | IC50 | Selective inhibitor |
| Pyrazole-based compound 2 | Urease | IC50 | Selective inhibitor |
| Pyrazole-based compound 3 | Urease | IC50 | Selective inhibitor |
| Pyrazole-based compound 4 | Butyrylcholinesterase | IC50 | Selective inhibitor |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental procedures is essential for a clear understanding of the context and methodology of HTS assays for pyrazole-based compounds.
Signaling Pathways
Experimental Workflow
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescence-based assay with a high dynamic range and sensitivity, suitable for HTS.
Materials:
-
Recombinant Kinase of interest
-
Kinase-specific substrate
-
ATP (Adenosine Triphosphate)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Pyrazole compound library (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the pyrazole compounds in DMSO. Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase buffer.
-
Add 5 µL of the kinase/substrate mix to each well of the assay plate.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Prepare an ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the reaction for 60-120 minutes at 30°C.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with kinase inhibition.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This cell-based assay is a colorimetric method used to assess the cytotoxic or anti-proliferative effects of pyrazole compounds on cancer cell lines. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom cell culture plates
-
Pyrazole compound library (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compounds in cell culture medium from the DMSO stock solutions. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce MTT into formazan crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The pyrazole scaffold continues to be a highly valuable starting point for the development of new therapeutic agents. The high-throughput screening assays and protocols detailed in these application notes provide a robust framework for the identification and characterization of novel, biologically active pyrazole-based compounds. By leveraging these methodologies, researchers can efficiently screen large compound libraries, generate reliable quantitative data, and advance promising hits through the drug discovery pipeline. The provided visualizations of key signaling pathways and the overall HTS workflow are intended to facilitate a deeper understanding of the biological context and the logical progression of these research endeavors.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.
Synthesis Overview
A common and effective method for synthesizing this compound is a two-step process. The first step involves the formylation of 1,3,5-trimethyl-1H-pyrazole at the C4 position via the Vilsmeier-Haack reaction to produce 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde. The subsequent step is the reduction of the resulting aldehyde to the desired primary alcohol.
Caption: Synthetic workflow for this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by reaction step.
Step 1: Vilsmeier-Haack Formylation
Question: The Vilsmeier-Haack reaction resulted in a low yield of the desired 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde. What are the potential causes and solutions?
Answer:
Low yields in the Vilsmeier-Haack formylation of pyrazoles can stem from several factors. Below is a summary of potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Suggestions |
| Incomplete reaction | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Increase reaction temperature: While the Vilsmeier reagent is typically formed at low temperatures, the formylation step may require heating. A temperature of 70°C for several hours is often effective.[1] - Increase reagent equivalents: Using an excess of the Vilsmeier reagent (formed from POCl₃ and DMF) can drive the reaction to completion.[2] |
| Side reactions | - Formation of undesired isomers: Ensure the starting pyrazole is fully N-methylated. Unsubstituted pyrazoles can lead to a mixture of N-formylated and C-formylated products. - Decomposition of starting material or product: Maintain careful temperature control during the addition of phosphorus oxychloride to DMF, as the formation of the Vilsmeier reagent is exothermic.[3] |
| Difficult work-up | - Hydrolysis of the iminium salt intermediate: After the reaction is complete, quenching with ice-water followed by basification (e.g., with Na₂CO₃ or NaOH) is crucial to hydrolyze the intermediate and liberate the aldehyde.[1] - Product solubility issues: The product may be soluble in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
| Purification losses | - Inadequate separation: Column chromatography using silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) is a common purification method.[1] Experiment with solvent polarity to achieve optimal separation. |
Question: My crude product after the Vilsmeier-Haack reaction is a dark, tarry substance. What went wrong?
Answer:
The formation of a dark, tarry product often indicates decomposition or polymerization.
-
Cause: The reaction temperature may have been too high during the formation of the Vilsmeier reagent or during the formylation step.
-
Solution: Prepare the Vilsmeier reagent at a low temperature (e.g., 0-5 °C) before adding the pyrazole substrate. Increase the reaction temperature for the formylation step gradually while monitoring the reaction by TLC.
Step 2: Reduction of the Aldehyde
Question: The reduction of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with sodium borohydride (NaBH₄) gives a poor yield of the alcohol. How can I improve this?
Answer:
While sodium borohydride is a mild and often effective reducing agent for aldehydes, several factors can influence the yield.
| Potential Cause | Troubleshooting Suggestions |
| Incomplete reaction | - Increase equivalents of NaBH₄: Use a molar excess of NaBH₄ (typically 1.5-2 equivalents) to ensure complete reduction. - Extend reaction time: Allow the reaction to stir for a sufficient duration, monitoring by TLC until the starting aldehyde is consumed. - Solvent choice: Sodium borohydride reductions are commonly performed in alcoholic solvents like methanol or ethanol.[4] |
| Side reactions | - Cannizzaro reaction (if base is present): If the reaction conditions are basic and the reaction is sluggish, the aldehyde can disproportionate. Ensure the reaction pH is controlled. |
| Work-up and purification issues | - Hydrolysis of borate esters: After the reduction, an acidic work-up (e.g., with dilute HCl) is often necessary to hydrolyze the intermediate borate esters and isolate the alcohol. - Product extraction: The resulting alcohol may have some water solubility. Saturating the aqueous layer with NaCl before extraction can improve recovery in the organic phase. |
Question: I am considering using Lithium Aluminum Hydride (LiAlH₄) for the reduction. What are the advantages and disadvantages compared to NaBH₄?
Answer:
Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent than sodium borohydride.[5][6]
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | - Milder and more selective for aldehydes and ketones.[7] - Safer to handle. - Can be used in protic solvents (e.g., methanol, ethanol).[4] | - May be slow or incomplete for some substrates. |
| Lithium Aluminum Hydride (LiAlH₄) | - More powerful reducing agent, will readily reduce aldehydes.[8] - Can also reduce esters, carboxylic acids, and amides.[5] | - Reacts violently with water and protic solvents, requiring anhydrous conditions (e.g., dry THF, diethyl ether).[9] - Less chemoselective. - Requires a more cautious work-up procedure.[10] |
For the reduction of a heterocyclic aldehyde, NaBH₄ is generally sufficient and safer. LiAlH₄ should be considered if NaBH₄ fails to provide a satisfactory yield.
References
- 1. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to regioselectivity. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it critical?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another when a reaction can produce multiple products. In pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][3][4]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][5]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][3]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][4][6]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the regioselectivity in pyrazole formation.[6][7][8]
Q3: Are there modern techniques that offer better control over regioselectivity?
A3: Yes, several modern synthetic strategies can provide improved regioselectivity:
-
Flow Chemistry: Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can significantly influence regioselectivity.[9][10][11] This technique can also improve safety when handling hazardous intermediates.[9]
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates and sometimes lead to different regioselectivity compared to conventional heating by promoting the formation of the thermodynamically favored product.[12][13][14][15][16]
-
Catalysis: The use of specific catalysts, including organocatalysts and metal-based catalysts, can direct the reaction pathway to favor the formation of a single regioisomer.[17][18][19]
-
Alternative Synthetic Routes: Methods that avoid unsymmetrical 1,3-dicarbonyls, such as the reaction of N-alkylated tosylhydrazones with terminal alkynes, can offer complete regioselectivity.[20]
Troubleshooting Guides
Problem: My reaction is producing a mixture of regioisomers.
Solution:
-
Analyze Steric and Electronic Factors: Evaluate the substituents on your 1,3-dicarbonyl compound. A significant difference in the steric bulk or electronic nature of the groups flanking the carbonyls can often be exploited to favor one isomer.
-
Modify Reaction Conditions:
-
Solvent Screening: If using a conventional solvent like ethanol, consider switching to a fluorinated alcohol such as TFE or HFIP, as this has been shown to dramatically improve regioselectivity.[7][8]
-
pH Adjustment: Investigate the effect of pH. Running the reaction under acidic or basic conditions can alter the nucleophilicity of the hydrazine and favor one reaction pathway over the other.[1][4]
-
-
Change the Hydrazine Reagent: If applicable, using a hydrazine with a bulky substituent can sterically hinder the attack at one carbonyl group, thus improving selectivity.[5] Alternatively, using arylhydrazine hydrochlorides in polar aprotic solvents can yield better results than using the free base in protic solvents.[5][21]
Problem: I need to synthesize the minor regioisomer from my current reaction.
Solution:
-
Reverse the Polarity of Your Reactants: Consider alternative synthetic routes where the electronic demands are reversed.
-
Employ a Different Synthetic Strategy: Instead of the Knorr synthesis, explore methods that offer complementary regioselectivity. For example, the reaction of α-benzotriazolyl-α,β-unsaturated ketones with monosubstituted hydrazines can yield a single regioisomer.[22]
-
Stepwise Synthesis: A multi-step approach that involves protection and deprotection of one of the carbonyl groups can provide absolute control over the regiochemistry, although it may be lower yielding and more time-consuming.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of an Unsymmetrical 1,3-Diketone with Methylhydrazine
| Solvent | Temperature (°C) | Reaction Time (h) | Regioisomeric Ratio (A:B) | Total Yield (%) | Reference |
| Ethanol (EtOH) | 25 | 1 | 50:50 to 75:25 | ~90 | [8] |
| 2,2,2-Trifluoroethanol (TFE) | 25 | 1-4 | 85:15 | ~92 | [8] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 25 | 1-4 | 97:3 | ~95 | [2][8] |
Note: Regioisomer A corresponds to the pyrazole with the substituent from the more electrophilic carbonyl at the 3-position. The specific ratios are highly dependent on the substrates used. This table provides a general trend.
Experimental Protocols
Protocol 1: Regioselective Knorr Condensation Using a Fluorinated Alcohol
This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[2]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Protocol 2: Microwave-Assisted Synthesis of Pyrazoles
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[2]
-
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
-
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Visualizations
Caption: Knorr synthesis pathways leading to different regioisomers.
Caption: A logical workflow for troubleshooting regioselectivity.
Caption: Key factors influencing regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 10. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazole synthesis [organic-chemistry.org]
- 18. DSpace [scholarbank.nus.edu.sg]
- 19. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 21. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol from reaction mixtures. The following information is based on general purification principles for pyrazole derivatives and may require optimization for this specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for purifying this compound?
A1: The choice of purification method depends on the nature and quantity of impurities. For this compound, which is a polar compound due to the hydroxyl group, the most common and effective methods are:
-
Column Chromatography: This is a versatile technique for separating the target compound from a wide range of impurities, including starting materials, reagents, and byproducts.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a high-purity crystalline product.
Q2: How do I select an appropriate solvent system for column chromatography?
A2: Solvent selection is crucial for achieving good separation. For polar compounds like pyrazole derivatives, a combination of a non-polar and a polar solvent is typically used. A common starting point is a mixture of hexane and ethyl acetate. The polarity of the eluent is gradually increased by increasing the proportion of ethyl acetate. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system that provides good separation between the desired product and impurities.
Q3: What are the best solvents for recrystallizing pyrazole derivatives?
A3: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be effective.
Q4: How can I assess the purity of the purified this compound?
A4: Several analytical techniques can be used to determine the purity of your final product:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the compound and detecting trace impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, GC-MS can separate and identify the components of a mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity for a crystalline solid.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower boiling point solvent.- Add a small amount of a solvent in which the compound is more soluble.- Ensure slow cooling of the solution.- Use a seed crystal to induce crystallization. |
| Poor separation in column chromatography | The solvent system is not optimal. | - Perform a thorough TLC analysis to find a solvent system that gives good separation (Rf of the product around 0.3-0.4).- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Product is colored after purification | Presence of colored impurities. | - Treat a solution of the compound with activated charcoal.- Pass a solution of the compound through a short plug of silica gel. |
| Low yield after recrystallization | The compound is too soluble in the cold solvent, or too much solvent was used. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Cool the solution to a lower temperature (e.g., in an ice bath) to maximize crystal formation.- Try a different solvent or a mixed solvent system. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Slurry Preparation:
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
2. Column Packing:
- Pour the slurry into a glass column and allow it to settle, ensuring there are no air bubbles.
- Add a thin layer of sand on top of the silica gel bed.
3. Sample Loading:
- Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Carefully load the sample onto the top of the silica gel.
4. Elution:
- Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).
- Gradually increase the polarity of the eluent (e.g., to 80:20, 70:30 hexane:ethyl acetate) to elute the compounds.
5. Fraction Collection and Analysis:
- Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
6. Solvent Evaporation:
- Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Table 1: Suggested Solvent Systems for Column Chromatography
| Solvent System | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | General purpose for many organic compounds. |
| Dichloromethane / Methanol | Medium to High | For more polar compounds. |
| Toluene / Acetone | Medium | Alternative for specific separations. |
Protocol 2: Purification by Recrystallization
This protocol describes a general method for purifying a solid pyrazole derivative by recrystallization.
1. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of a suitable hot solvent (e.g., ethanol) until the solid just dissolves.
2. Hot Filtration (Optional):
- If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
3. Cooling and Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
4. Crystal Collection:
- Collect the crystals by vacuum filtration using a Büchner funnel.
5. Washing:
- Wash the crystals with a small amount of cold solvent.
6. Drying:
- Dry the crystals in a desiccator or a vacuum oven.
Table 2: Common Solvents for Recrystallization of Pyrazole Derivatives
| Solvent | Properties |
| Ethanol | Good for many polar to moderately polar compounds. |
| Methanol | Similar to ethanol, but more polar. |
| Isopropanol | Less volatile than ethanol and methanol. |
| Ethyl Acetate | Good for moderately polar compounds. |
| Hexane / Ethyl Acetate | Mixed solvent system for fine-tuning solubility. |
| Ethanol / Water | Mixed solvent system for polar compounds. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification problems.
Technical Support Center: Stability of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound in solution?
A1: Based on the general stability of pyrazole derivatives, this compound may be susceptible to several degradation pathways:
-
Oxidation: The pyrazole ring itself is relatively stable against oxidation, but the substituents and the ethanol side chain can be more susceptible.[1][2] The ethanol moiety could be oxidized to an aldehyde or a carboxylic acid. The pyrazole ring can also undergo oxidation under strong conditions, potentially at the C4 position or leading to N-oxides.[1] Microsomal oxidation of the pyrazole ring to form hydroxylated species has also been reported.[3]
-
Hydrolysis: While the core pyrazole structure is generally stable to hydrolysis, extreme pH conditions (acidic or basic) and elevated temperatures could potentially lead to degradation, although this is less common for simple alkyl-substituted pyrazoles compared to those with more labile functional groups like esters.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[1] Pyrazole-containing compounds have been shown to undergo photodissociation.[4] The extent of degradation will depend on the chromophores present in the molecule and the wavelength of light.
Q2: I am observing unexpected peaks in my chromatogram after storing a solution of this compound. What could be the cause?
A2: Unexpected peaks are often indicative of degradation products. To identify the cause, consider the following:
-
Review Storage Conditions: Was the solution exposed to light, elevated temperatures, or atmospheric oxygen?
-
Analyze the Mobile Phase/Solvent: Could the solvent be reacting with your compound? For example, acidic or basic mobile phases can promote hydrolysis.
-
Perform a Forced Degradation Study: A systematic forced degradation study (stress testing) is the most effective way to identify the potential degradation products and pathways.[1][5][6][7][8]
Q3: How can I prevent the degradation of this compound in solution?
A3: To enhance the stability of your compound in solution, consider the following preventative measures:
-
Storage: Store solutions in amber vials to protect from light, at reduced temperatures (e.g., 4°C or -20°C), and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH Control: Use buffered solutions to maintain a stable pH, preferably in the neutral range, unless experimental conditions require otherwise.
-
Solvent Selection: Choose high-purity, degassed solvents to minimize reactive impurities and dissolved oxygen.
-
Antioxidants: If oxidation is a concern, the addition of a small amount of an antioxidant may be beneficial, but its compatibility with your experimental system must be verified.
-
Fresh Preparation: Prepare solutions fresh whenever possible, especially for sensitive experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound concentration over time | Degradation (oxidation, hydrolysis, photodegradation) | Conduct a forced degradation study to identify the cause. Optimize storage conditions (protect from light, store at low temperature, use inert atmosphere). |
| Appearance of new peaks in HPLC/LC-MS | Formation of degradation products | Characterize the new peaks using mass spectrometry (MS) and NMR to identify the degradation products. Compare with results from a forced degradation study. |
| Color change in the solution | Formation of chromophoric degradation products | Investigate photodegradation by exposing a solution to a controlled light source. Analyze the solution by UV-Vis spectroscopy and chromatography. |
| Inconsistent experimental results | Instability of the compound under experimental conditions | Evaluate the stability of the compound under your specific experimental conditions (e.g., temperature, pH, presence of other reagents) over the time course of the experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.
1. Stock Solution Preparation:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the sample with 0.1 M NaOH before analysis.[1][9]
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and at 60°C for the same time points. Neutralize the sample with 0.1 M HCl before analysis.[1][9]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for the defined time points.[1][9]
-
Thermal Degradation: Store aliquots of the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.
-
Photolytic Degradation: Expose aliquots of the stock solution to a controlled light source (e.g., a photostability chamber with both UV and visible light) for a defined period. Wrap a control sample in aluminum foil and store it under the same conditions.[1]
-
Control: Store an aliquot of the stock solution at 4°C in the dark.
3. Analysis:
-
Analyze all stressed samples and the control sample at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Quantify the amount of the parent compound remaining and the formation of any degradation products.
Data Presentation: Forced Degradation Study Results
The following table can be used to summarize the quantitative data obtained from the forced degradation study.
| Stress Condition | Time (hours) | Temperature (°C) | Parent Compound Remaining (%) | Major Degradation Products (Peak Area %) |
| Control (4°C, dark) | 72 | 4 | ||
| 0.1 M HCl | 24 | RT | ||
| 48 | RT | |||
| 72 | RT | |||
| 24 | 60 | |||
| 48 | 60 | |||
| 72 | 60 | |||
| 0.1 M NaOH | 24 | RT | ||
| 48 | RT | |||
| 72 | RT | |||
| 24 | 60 | |||
| 48 | 60 | |||
| 72 | 60 | |||
| 3% H₂O₂ | 24 | RT | ||
| 48 | RT | |||
| 72 | RT | |||
| Thermal | 72 | 80 | ||
| Photolytic | 72 | RT |
Note: This table is a template. The actual time points, temperatures, and observed degradation will be specific to the compound and experimental conditions.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ajrconline.org [ajrconline.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Pyrazole Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide clear and actionable guidance for troubleshooting low bioactivity observed in synthesized pyrazole compounds. The following troubleshooting guides and frequently asked questions (FAQs) are formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Our FAQs are categorized to help you quickly identify and resolve potential issues at different stages of your research, from synthesis and purification to biological screening.
Category 1: Compound Integrity and Purity
Q1: My synthesized pyrazole compound shows lower than expected bioactivity. Could the issue be with the compound itself?
A1: Absolutely. The purity and structural integrity of your compound are paramount for accurate bioactivity assessment. Several factors during synthesis and purification can impact the quality of your final product.
Troubleshooting Steps:
-
Verify Chemical Structure:
-
Action: Re-examine all characterization data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Rationale: Ensure the data unequivocally confirms the expected structure of the pyrazole derivative. Inconsistencies may indicate an incorrect structure or the presence of isomers.
-
-
Assess Purity:
-
Action: Determine the purity of your compound using High-Performance Liquid Chromatography (HPLC). Aim for >95% purity for biological assays.
-
Rationale: Impurities from starting materials, reagents, or side reactions can interfere with the bioassay, leading to misleading results or masking the true activity of your compound.[1]
-
-
Check for Residual Solvents or Reagents:
-
Action: Analyze your NMR and MS data for the presence of residual solvents (e.g., ethanol, ethyl acetate, DMSO) or reagents (e.g., hydrazine).
-
Rationale: Even small amounts of certain residual solvents or reactive reagents can be toxic to cells or interfere with assay components, resulting in artificially low bioactivity.
-
-
Consider Regioisomer Formation:
-
Action: If you used an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine in your synthesis, carefully check for the presence of regioisomers.[1]
-
Rationale: The formation of regioisomers is a common challenge in pyrazole synthesis and can be influenced by steric and electronic factors.[1] One regioisomer may be significantly less active than the other, and a mixture will exhibit lower overall activity.
-
Q2: I'm having trouble with the synthesis of my pyrazole compound, resulting in low yields and multiple side products. What can I do?
A2: Low yields and the formation of byproducts are common issues in pyrazole synthesis that can be addressed by optimizing reaction conditions.
Optimization Strategies:
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure the complete consumption of starting materials.[1][2]
-
Temperature Control: For many condensation reactions used in pyrazole synthesis, heating is necessary. Consider refluxing the reaction mixture or using microwave-assisted synthesis to potentially improve yields and reduce reaction times.[2]
-
Catalyst Selection: The choice and amount of acid or base catalyst are often critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are commonly used.[2]
-
Purification Strategy: If side products are difficult to separate, consider alternative purification methods. While column chromatography is common, recrystallization can be highly effective for obtaining very pure crystalline compounds.[1]
Category 2: Molecular Design and Structural Factors (Structure-Activity Relationship - SAR)
Q3: My pyrazole compound is pure, but the bioactivity is still low. Could the molecular design be the problem?
A3: Yes, the inherent structure of your compound plays a critical role in its biological activity. The concept of Structure-Activity Relationship (SAR) helps explain why certain structural features are necessary for a compound to interact effectively with its biological target.
Key SAR Considerations for Pyrazole Compounds:
-
Substituents on the Pyrazole Ring: The nature, size, and position of substituents on the pyrazole ring can significantly influence binding affinity to biological targets.[3][4]
-
Hydrogen Bonding: The N-1 position of the pyrazole ring can act as a hydrogen bond donor, while the N-2 position can act as a hydrogen bond acceptor. These interactions are often crucial for target engagement.[5]
-
Lipophilicity and Solubility: The pyrazole ring itself can improve properties like lipophilicity and solubility compared to a simple benzene ring.[5] Substituents like halogens can further influence lipophilicity and metabolic stability.[3][4]
-
Steric Effects: Bulky substituents can sterically hinder the compound from fitting into the binding pocket of the target protein, thus reducing activity.[3][4]
-
-
Bioisosteric Replacement: Pyrazole can act as a bioisostere for other aromatic rings like benzene. However, its electronic and steric properties are different, which can lead to altered bioactivity.[5]
Troubleshooting Workflow for SAR:
Caption: A workflow for addressing low bioactivity through SAR analysis.
Category 3: Physicochemical Properties and Bioavailability
Q4: My pyrazole compound is active in an enzymatic assay but shows no activity in a cell-based assay. What could be the reason?
A4: This discrepancy often points to issues with the compound's physicochemical properties, which affect its ability to reach the target within a cellular environment. Poor oral bioavailability is a common challenge for pyrazole derivatives, often stemming from low aqueous solubility and/or poor cell permeability.[6]
Troubleshooting Physicochemical Properties:
| Parameter | Potential Issue | Troubleshooting Strategy |
| Aqueous Solubility | The planar and aromatic nature of the pyrazole ring can lead to strong crystal lattice energy and low solubility in aqueous media like cell culture medium or gastrointestinal fluids.[6] | - Salt Formation: If your compound has ionizable groups, forming a salt can significantly improve solubility.[6]- Formulation: Consider using solubilizing agents like DMSO, cyclodextrins, or formulating as nanoparticles.[7] |
| Cell Permeability | The compound may not be able to cross the cell membrane to reach an intracellular target. High molecular weight or extensive hydrogen bonding can limit passive diffusion.[6] | - Lipophilicity (LogP/LogD): Modify the structure to achieve an optimal LogP/LogD value (typically between 1 and 3 for good permeability).- Prodrug Approach: Synthesize a more lipophilic prodrug that is converted to the active compound inside the cell. |
| Metabolic Stability | The compound may be rapidly metabolized by enzymes in the cell culture (e.g., in liver cells) or in vivo (first-pass metabolism).[6] | - Structural Modification: Introduce blocking groups at metabolically labile sites (e.g., replacing a metabolically unstable methyl group with a trifluoromethyl group). |
| Efflux Transporters | The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.[6] | - Co-administration: In an assay, co-administer a known P-gp inhibitor (e.g., verapamil) to see if the bioactivity of your compound increases. |
Relationship between Physicochemical Properties and Bioavailability:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
Technical Support Center: Optimizing Knorr Pyrazole Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the Knorr pyrazole synthesis. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing your reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is a fundamental organic reaction that involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives to form a pyrazole.[1][2] This reaction is typically catalyzed by an acid and is a versatile method for creating a wide variety of substituted pyrazoles, which are important scaffolds in many biologically active compounds.[2]
Q2: What is the general mechanism of the Knorr pyrazole synthesis?
A2: The reaction proceeds through an initial acid-catalyzed condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step involves dehydration to yield the stable, aromatic pyrazole ring.[2]
Q3: How does the use of an unsymmetrical 1,3-dicarbonyl compound affect the reaction?
A3: When an unsymmetrical 1,3-dicarbonyl compound is used, the initial attack of the hydrazine can occur at either of the two different carbonyl carbons. This can lead to the formation of a mixture of two regioisomeric pyrazole products.[2] The ratio of these isomers is influenced by steric and electronic factors of the reactants, as well as the reaction conditions.
Q4: What are the most common side reactions in the Knorr pyrazole synthesis?
A4: Common side reactions include the formation of stable hydrazone intermediates that fail to cyclize, and in some cases, the formation of furan byproducts from the self-condensation of the 1,3-dicarbonyl compound under acidic conditions. The stability of the starting materials is also a crucial factor; for instance, some 1,3-dicarbonyl compounds can be unstable, and hydrazine derivatives can degrade over time, leading to impurities.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the Knorr pyrazole synthesis.
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes and Solutions:
-
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions. Hydrazine and its derivatives can also degrade upon storage.
-
Solution: Ensure the purity of your starting materials, purifying them if necessary. It is recommended to use freshly opened or purified hydrazine derivatives.[4]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are critical.
-
Solution: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[5] If the reaction is slow, consider increasing the temperature. A range of solvents and catalysts can be screened to find the most effective combination for your specific substrates (see Data Presentation section).
-
-
Product Loss During Work-up and Purification: Significant product loss can occur during extraction, washing, and chromatography.
-
Solution: Minimize transfers and ensure all glassware is thoroughly rinsed. If your product is acidic or basic, adjust the pH of the aqueous phase during extraction to ensure it remains in the organic layer.[5] If using column chromatography, deactivating the silica gel with a base like triethylamine can prevent decomposition of sensitive products.[5]
-
Issue 2: Formation of Regioisomers
When using unsymmetrical 1,3-dicarbonyls, the formation of two regioisomers is a common problem.
Possible Causes and Solutions:
-
Steric and Electronic Effects: The inherent properties of your starting materials may favor the formation of a mixture of isomers.
-
Solution: The choice of solvent can have a significant impact on regioselectivity. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve the regioselectivity in some cases. Adjusting the pH can also influence which carbonyl group is preferentially attacked.
-
-
Separation of Isomers: If a mixture of isomers is formed, they often need to be separated.
-
Solution: Silica gel column chromatography is the most common method for separating pyrazole regioisomers. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) should be performed first to identify an eluent that provides the best separation.
-
Issue 3: Reaction Mixture Discoloration
A dark or discolored reaction mixture is often observed.
Possible Causes and Solutions:
-
Hydrazine Impurities: Phenylhydrazine hydrochloride, in particular, can contain colored impurities that are released into the reaction mixture.[3]
-
Solution: Using a slight excess of a base like sodium acetate can neutralize the acid and lead to a cleaner reaction. Purifying the crude product by recrystallization or column chromatography is often effective in removing these colored impurities.[3]
-
Data Presentation
The following tables summarize quantitative data on how different reaction parameters can influence the yield and regioselectivity of the Knorr pyrazole synthesis.
Table 1: Effect of Solvent on Reaction Yield
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Ethanol | Reflux | 1 | ~98 | [6] |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | 100 | 1 | ~79 | [7] |
| Acetylacetone | Phenylhydrazine | Acetic Acid | 100 | 2 | 92 | N/A |
| Dibenzoylmethane | Hydrazine hydrate | Ethanol | Reflux | 3 | 85 | N/A |
Table 2: Effect of Catalyst on Reaction Yield
| 1,3-Dicarbonyl Compound | Hydrazine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Acetic Acid | Ethanol | Reflux | 1 | 95 | N/A |
| Ethyl acetoacetate | Phenylhydrazine | None | Ethanol | Reflux | 4 | 70 | N/A |
| Acetylacetone | Phenylhydrazine | Fe₂(SO₄)₃·xH₂O | None | 80 | 0.5 | 94 | [8] |
| Acetylacetone | Phenylhydrazine | p-Toluenesulfonic acid | Toluene | Reflux | 2 | 90 | N/A |
Experimental Protocols
Protocol 1: Synthesis of Edaravone
This protocol describes the synthesis of Edaravone from ethyl acetoacetate and phenylhydrazine.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). The addition is exothermic.
-
Heat the reaction mixture under reflux for 1 hour.
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Recrystallize the crude product from ethanol to obtain pure Edaravone.[9]
Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[7]
Mandatory Visualizations
Experimental Workflow for Knorr Pyrazole Synthesis
Caption: A typical experimental workflow for Knorr pyrazole synthesis.
Signaling Pathway of Celecoxib
Celecoxib, a selective COX-2 inhibitor often synthesized via the Knorr pyrazole synthesis, exerts its anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins.
Caption: Simplified signaling pathway showing Celecoxib's inhibition of COX-2.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
side reaction products in the synthesis of substituted pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reaction products observed in the synthesis of substituted pyrazoles, particularly in the Knorr synthesis?
A1: In the Knorr synthesis of pyrazoles, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, several side products can diminish the yield of the desired substituted pyrazole. The most prevalent of these is the formation of a regioisomeric pyrazole when an unsymmetrical 1,3-dicarbonyl is used.[1][2] Other potential side products include unreacted starting materials, hydrazone intermediates that fail to cyclize, and pyrazoline precursors if the final aromatization step is incomplete.[3][4] In some cases, particularly with α,β-unsaturated carbonyl precursors, Michael addition products can also be formed.[5]
Q2: How can I control the regioselectivity of my pyrazole synthesis to obtain the desired isomer?
A2: Controlling regioselectivity is a critical challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] The formation of one regioisomer over the other is influenced by several factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1][2]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group for nucleophilic attack.[1][6]
-
Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile.[1][2]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity compared to more common solvents like ethanol.[2][7]
-
Temperature: Reaction temperature can also be a determining factor in the isomeric ratio of the products.[2]
Q3: My pyrazole synthesis is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?
A3: Low yields are a common issue in pyrazole synthesis and can be attributed to several factors.[3][8] A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction: The reaction may not have reached completion. This can be addressed by increasing the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure all starting material is consumed.[8] Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[8]
-
Suboptimal Catalyst: The choice and amount of acid or base catalyst are often critical. For the Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid) are typically used to facilitate the condensation.[8]
-
Reagent Stability: The stability of the hydrazine reagent can be a factor. Ensure it is of good quality and handled appropriately.[3] In some cases, using a slight excess of the hydrazine (around 1.2 to 2 equivalents) can improve yields.[3]
-
Competing Side Reactions: The formation of the side products discussed in Q1 can significantly lower the yield of the desired pyrazole.[8] Optimizing the reaction conditions to favor the desired pathway is key.
Q4: I am having difficulty purifying my substituted pyrazole from the side products. What are some effective purification strategies?
A4: Purification of substituted pyrazoles often involves standard techniques like column chromatography. However, if separating isomers is challenging, or if other impurities are present, alternative methods can be employed. One effective method is the formation of acid addition salts. The crude pyrazole product can be dissolved in an appropriate solvent and treated with an inorganic or organic acid. The resulting pyrazole salt often has different solubility properties than the impurities, allowing for its separation by crystallization.[9][10] The free pyrazole can then be regenerated by neutralization.
Troubleshooting Guides
Guide 1: Addressing Poor Regioselectivity
This guide provides a workflow for troubleshooting and optimizing the regioselectivity of your pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
Guide 2: Improving Low Reaction Yields
This guide outlines a systematic approach to diagnosing and resolving issues leading to low yields in pyrazole synthesis.
Caption: Troubleshooting workflow for low reaction yield.[3]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Dicarbonyls with Substituted Hydrazines
The choice of solvent can significantly influence the ratio of the two possible regioisomers, denoted as A and B .[1]
| 1,3-Dicarbonyl (R¹/R²) | Hydrazine (R³) | Solvent | Isomer Ratio (A:B) | Total Yield (%) | Reference |
| CF₃ / Phenyl | Methylhydrazine | Ethanol | 85:15 | 80 | [7] |
| CF₃ / Phenyl | Methylhydrazine | TFE | 95:5 | 85 | [7] |
| CF₃ / Phenyl | Methylhydrazine | HFIP | >99:1 | 90 | [7] |
| CF₃ / 2-Furyl | Methylhydrazine | Ethanol | 70:30 | 75 | [7] |
| CF₃ / 2-Furyl | Methylhydrazine | HFIP | >99:1 | 88 | [7] |
| Acetyl / Phenyl | Phenylhydrazine | Ethanol | 60:40 | - | [1] |
Experimental Protocols
General Experimental Protocol for Knorr Pyrazole Synthesis
This protocol provides a general guideline for the synthesis of substituted pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[1][11] Optimization may be required for specific substrates.
Materials:
-
1,3-dicarbonyl compound (1 equivalent)
-
Substituted hydrazine or hydrazine hydrate (1-1.2 equivalents)
-
Solvent (e.g., ethanol, acetic acid, TFE)
-
Catalyst (e.g., a few drops of glacial acetic acid, if not the solvent)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add the substituted hydrazine to the solution. If using a hydrazine salt, an equivalent of a base (e.g., sodium acetate) may be needed.
-
Add the acid catalyst, if required.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Reaction Pathway for Knorr Pyrazole Synthesis
The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis, highlighting the formation of the two possible regioisomers from an unsymmetrical 1,3-dicarbonyl.
Caption: Competing pathways in Knorr pyrazole synthesis.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Scale-Up of Pyrazole Derivative Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up of pyrazole derivative production.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of pyrazole derivatives, particularly when using hydrazine?
A1: The primary safety concerns during the scale-up of pyrazole synthesis, especially involving hydrazine hydrate, are significant and require careful management. Hydrazine is a high-energy and toxic compound. Key concerns include:
-
Thermal Runaway: Condensation reactions with hydrazine can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[1] Poor heat dissipation at a larger scale exacerbates this risk.[1][2]
-
Decomposition: Hydrazine can decompose, sometimes explosively, particularly at elevated temperatures or in the presence of catalytic metals like copper, cobalt, and iron oxides.[1]
-
Toxicity: Hydrazine is highly toxic, and exposure must be minimized through appropriate handling procedures and engineering controls.[1]
-
Flammability: Hydrazine has a wide flammability range and can ignite spontaneously in contact with porous materials.[1]
-
High Nitrogen-to-Carbon Ratio: Some pyrazole derivatives have a high nitrogen-to-carbon ratio, which can make them potentially explosive. A thorough safety assessment of the final compound is crucial before large-scale synthesis.[2]
Q2: How can the exothermic nature of the hydrazine condensation be managed during scale-up?
A2: Managing the exotherm is critical for a safe scale-up. Strategies include:
-
Slow and Controlled Addition: Add hydrazine hydrate to the reaction mixture slowly and in a controlled manner.[1]
-
Efficient Cooling: Ensure the reactor has adequate cooling capacity to dissipate the heat generated.[1]
-
Dilution: Use a sufficient amount of an appropriate solvent to absorb the heat of the reaction. Dilute solutions of hydrazine are inherently safer.[1]
-
Use of a Base: The addition of a base, such as sodium acetate, can mitigate the severity of exothermic events by neutralizing acidic byproducts that may catalyze decomposition.[1]
-
Flow Chemistry: Transitioning from batch to flow synthesis can be a safer and more manageable approach for potentially hazardous steps like diazotization, as it avoids the accumulation of unstable intermediates.[2][3]
Q3: What are common impurities in pyrazole synthesis, and how can they be minimized?
A3: Common impurities can include regioisomers, unreacted starting materials, and byproducts from side reactions. The formation of regioisomers is a frequent issue in the synthesis of substituted pyrazoles.[1] To minimize impurities:
-
Control of Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry can favor the formation of the desired product.[1][4]
-
Solvent and Catalyst Screening: The choice of solvent and catalyst can significantly influence selectivity and minimize byproduct formation.[1][4]
-
Purification Methods: Purification is often achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial for obtaining a high-purity product.[1]
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | - Increase reaction time or temperature.[1][4]- Ensure efficient mixing, as this can be a challenge at a larger scale.[1][2]- Check the quality and purity of starting materials.[1]- Consider using microwave-assisted synthesis to potentially improve yields and reduce reaction times.[4][5] |
| Formation of Byproducts | - Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity.[1][6]- Carefully control the stoichiometry of reactants.[4]- Consider a different synthetic route with higher regioselectivity.[1] |
| Product Loss During Workup/Purification | - Optimize extraction and recrystallization solvents and procedures.[1]- For column chromatography, experiment with different solvent systems and stationary phases.[1] |
| Product Degradation | - Lower the reaction and purification temperatures.[1]- Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.[1]- Ensure the workup procedure is not degrading the product (e.g., avoid strong acids if the pyrazole is sensitive).[4] |
Issue 2: Poor Regioselectivity
| Potential Cause | Troubleshooting Strategy |
| Reaction conditions favor the formation of multiple isomers. | - Screen different solvents and catalysts to improve selectivity.[1]- Lowering the reaction temperature may improve selectivity.[1]- Explore alternative synthetic pathways that offer better regiochemical control.[1][6]- In some cases, post-cyclization functionalization of a pre-formed pyrazole ring can offer better control over regioselectivity.[6] |
Issue 3: Exothermic Runaway
| Immediate Action | Preventative Measures for Future Runs |
| - Immediately stop the addition of reagents.[1]- Ensure maximum cooling is applied.[1]- If necessary, have a plan to quench the reaction with a suitable agent.[1] | - Reduce the rate of addition of exothermic reagents.[1]- Increase the solvent volume to improve heat dissipation.[1]- Ensure the cooling system is adequate for the scale of the reaction.[1]- Consider process safety studies (e.g., reaction calorimetry) to better understand the thermal hazards. |
Issue 4: Difficulty in Purification
| Problem | Troubleshooting Strategy |
| Product and impurities have similar physical properties. | - Screen a variety of solvents for recrystallization.[1]- For column chromatography, experiment with different solvent systems and stationary phases.[1][7]- Consider using a stationary phase with a higher surface area for flash chromatography to improve the separation of closely related compounds.[7] |
| Product is unstable during purification. | - Use milder purification techniques.- Minimize the time the product is exposed to purification conditions. |
| Scaling up chromatography is not straightforward. | - Be aware that bench-scale chromatography methods often do not translate directly to a larger scale due to nonlinear factors like pressure drops and flow rates.[8]- Consider alternative purification methods like tangential flow filtration (TFF) for removing certain impurities.[8] |
Experimental Protocols
General Protocol for the Synthesis of a Pyrazole Derivative (e.g., 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one)
This protocol is based on a general procedure for the synthesis of pyrazolone derivatives.[1]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Solvents for purification (e.g., n-hexane, ethyl acetate, benzene, petroleum ether)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography setup or recrystallization flasks)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (e.g., 17 mmol) and phenylhydrazine (e.g., 14 mmol).
-
Add glacial acetic acid (e.g., 5 mL).
-
Heat the mixture to reflux and maintain for a specified time (e.g., 6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
The crude product can be purified by either column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent system like a benzene-petroleum ether mixture to yield the pure compound.[1]
Visualizations
Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.
Caption: A generalized workflow for the synthesis and purification of pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
Validation & Comparative
comparing biological activity of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol with other pyrazoles
A guide for researchers and drug development professionals on the biological activities of pyrazole-containing compounds, with a comparative perspective on 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.
Quantitative Comparison of Biological Activities
The following table summarizes the biological activities of several pyrazole derivatives from various studies, highlighting their potency in different therapeutic areas.
| Compound/Derivative Class | Biological Activity | Target/Assay | IC50/MIC Value | Reference |
| Celecoxib | Anti-inflammatory | COX-2 Inhibition | 0.04 µM (Ki) | [1] |
| 3,5-diarylpyrazoles | Anti-inflammatory | COX-2 Inhibition | 0.01 µM | [1] |
| Pyrazole-thiazole hybrid | Anti-inflammatory | COX-2/5-LOX Inhibition | 0.03 µM / 0.12 µM | [1] |
| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivative (4j) | Anticancer | Proliferation of Huh7, MCF7, and HCT116 cells | 1.6 µM, 3.3 µM, 1.1 µM | [2] |
| S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl) phenyl pyrazole (5e) | Anticancer | Cytotoxicity in MCF-7 cells | 15.54 µM | [2] |
| Polysubstituted pyrazole derivative (59) | Anticancer | Cytotoxicity in HepG2 cells | 2 µM | [3] |
| Pyrazole carbaldehyde derivative (43) | Anticancer | PI3 Kinase Inhibition (MCF7 cells) | 0.25 µM | [3] |
| 4-pyrazolyl benzenesulfonamide derivatives (6b and 7b) | Anti-inflammatory/Antimicrobial | COX-2 Inhibition / Antibacterial against E. coli and S. aureus | Good selective inhibitory activity / Appreciable activity | [4] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | Anti-inflammatory / Antibacterial | Carrageenan-induced paw edema / Against Streptococcus epidermidis | Better than standard drug / 0.25 µg/mL (MIC) | [5] |
| Pyrazoline derivative (2g) | Anti-inflammatory | Lipoxygenase Inhibition | 80 µM | [6] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Antimicrobial | Antibacterial and Antifungal | 62.5–125 µg/mL (MIC) / 2.9–7.8 µg/mL (MIC) | [7] |
| Imidazo-pyridine substituted pyrazole derivative (18) | Antimicrobial | Broad-spectrum antibacterial | <1 µg/mL (MBC) | [8] |
Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are standard measures of a compound's effectiveness. A lower value indicates higher potency. Data for this compound was not found in the reviewed literature.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, detailed experimental protocols are crucial. Below is a representative protocol for a common in vitro assay used to assess the cytotoxic activity of chemical compounds.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
96-well plates
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compound (pyrazole derivative) dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)[12]
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1,000-10,000 cells/well and incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).[9][13]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[13]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[9] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[9]
Signaling Pathway Visualization
Many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2).[1] The following diagram illustrates this signaling pathway.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. srrjournals.com [srrjournals.com]
- 11. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
Unveiling the Anticancer Potential of Novel Pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and selective anticancer agents has led to the extensive exploration of heterocyclic compounds, with pyrazole derivatives emerging as a particularly promising class. Their structural versatility allows for modifications that can significantly enhance their cytotoxic activity against various cancer cell lines. This guide provides an objective comparison of the anticancer performance of several novel pyrazole derivatives, supported by experimental data, detailed methodologies for key validation assays, and visual representations of their mechanisms of action.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic effects of novel pyrazole derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for various derivatives. The following table summarizes the IC50 values for a selection of promising pyrazole compounds, offering a direct comparison of their efficacy.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1: Indole-linked Pyrazoles | ||||
| Derivative 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7–64.8[1] |
| Derivative 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7–64.8[1] |
| Series 2: Benzoxazine-Pyrazole Hybrids | ||||
| Compound 22 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | Etoposide | Not specified[1] |
| Compound 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | Etoposide | Not specified[1] |
| Series 3: Pyrazolo[3,4-d]pyrimidine Derivatives | ||||
| Compound 24 | A549, HCT116 | 8.21, 19.56 | Not specified | Not specified[1] |
| Series 4: Pyrazole-based Hybrid Heteroaromatics | ||||
| Compound 31 | A549 | 42.79 | Not specified | Not specified[1] |
| Compound 32 | A549 | 55.73 | Not specified | Not specified[1] |
| Series 5: Isolongifolanone-linked Pyrazoles | ||||
| Compound 37 | MCF7 | 5.21 | Not specified | Not specified[1] |
| Series 6: Pyrazole-Thiophene Hybrids | ||||
| Compound 2 | MCF-7, HepG2 | Potent (exact values not specified) | Not specified | Not specified[2] |
| Compound 8 | MCF-7, HepG2 | Potent (exact values not specified) | Not specified | Not specified[2] |
| Compound 14 | MCF-7, HepG2 | Potent (exact values not specified) | Not specified | Not specified[2] |
| Series 7: Pyrazole-containing Tubulin Inhibitors | ||||
| Compound 4k | PC-3 | 0.015 | Not specified | Not specified[3] |
| Compound 5a | PC-3 | 0.006 | Not specified | Not specified[3] |
| Series 8: Pyrazole-Chalcone Conjugates | ||||
| Compound 5o | Multiple cell lines | Potent (IC50 1.15 for tubulin polymerization) | Combretastatin A-4 | 1.46 (for tubulin polymerization)[4] |
| Series 9: 1-Methyl-1H-indole-Pyrazoline Hybrids | ||||
| Compound e19 | Four human cancer cell lines | 0.21-0.31 (IC50 for tubulin assembly 2.12) | Not specified | Not specified[5] |
| Series 10: Pyrazoline derivatives | ||||
| Compound 3q | Multiple cell lines | Potent (comparable to Colchicine for tubulin inhibition) | Colchicine | Not specified[6] |
Experimental Protocols
The validation of the anticancer activity of these pyrazole derivatives relies on a series of well-established in vitro assays. Below are the detailed methodologies for the key experiments cited in the evaluation of these compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for a specified time.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[8]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[8][9] RNase A is included to ensure that only DNA is stained.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Mechanism of Action: Targeting Key Signaling Pathways
Many novel pyrazole derivatives exert their anticancer effects by targeting specific signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The following diagrams illustrate some of the key pathways inhibited by these compounds.
Caption: Experimental workflow for evaluating the anticancer activity of pyrazole derivatives.
Caption: Inhibition of the EGFR signaling pathway by pyrazole derivatives.
Caption: Pyrazole derivatives inhibiting the CDK2/Cyclin E complex, leading to cell cycle arrest.
Caption: Inhibition of tubulin polymerization by pyrazole derivatives, disrupting mitotic spindle formation.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 1-Methyl-1H-indole-Pyrazoline Hybrids as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to the Mechanisms of Action: 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol versus Celecoxib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Celecoxib, a diaryl-substituted pyrazole, functions as a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[1][2][3][4] Its selectivity for COX-2 over COX-1 is a defining feature, theoretically reducing the gastrointestinal side effects associated with non-selective NSAIDs.[2][4] Pyrazole derivatives, as a class, are known to possess a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[2][5][6][7][8] While some pyrazole compounds also exert their anti-inflammatory effects through COX inhibition, the diverse structures within this class suggest a potential for multiple mechanisms of action.[2][4]
Data Presentation: Comparative Analysis
The following table summarizes the known mechanistic details of celecoxib and the potential or generalized mechanisms of pyrazole derivatives based on available literature.
| Feature | Celecoxib | 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol (Inferred from Pyrazole Derivatives) |
| Primary Target | Cyclooxygenase-2 (COX-2)[1][3][4] | Potentially COX-2, but other targets are possible.[2][4] |
| Mechanism | Selective, reversible inhibition of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2.[2][5] | May involve COX inhibition, but could also include modulation of other inflammatory mediators like 5-lipoxygenase (5-LOX) or transcription factors such as NF-κB.[4] |
| Effect on Prostaglandin Synthesis | Significantly reduces the synthesis of pro-inflammatory prostaglandins (e.g., PGE2).[1][3][5] | Likely reduces prostaglandin synthesis if COX inhibition is a primary mechanism. |
| Selectivity (COX-2 vs. COX-1) | Highly selective for COX-2 (approximately 10-20 times more selective).[2] | Selectivity is structure-dependent and would require experimental validation. Some pyrazole derivatives show COX-2 selectivity.[2][9] |
| Downstream Signaling Impact | Attenuates inflammatory signaling pathways mediated by prostaglandins.[5] | Potential to impact a broader range of inflammatory pathways depending on the specific molecular targets. |
| Other Reported Activities | Anti-cancer effects through pathways involving apoptosis induction and cell cycle arrest.[5] | Pyrazole derivatives have shown a wide array of biological activities including antimicrobial, antifungal, and anticancer properties.[2][6][7][8] |
Signaling Pathway Diagrams
The following diagrams illustrate the established signaling pathway for celecoxib and a hypothetical representation of potential pathways for a pyrazole derivative.
Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.
Caption: Potential anti-inflammatory mechanisms of pyrazole derivatives.
Experimental Protocols
To elucidate the mechanism of action of a novel compound like this compound and compare it to celecoxib, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key initial assays.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the inhibitory activity and selectivity of a compound against COX-1 and COX-2 enzymes.
Objective: To measure the 50% inhibitory concentration (IC50) of the test compounds for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)
-
Test compounds (this compound, celecoxib) dissolved in DMSO
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and either COX-1 or COX-2 enzyme in a 96-well plate.
-
Add various concentrations of the test compounds (or vehicle control, DMSO) to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate for a defined period (e.g., 2 minutes at 37°C).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.[10][11][12][13]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Caption: Workflow for in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Model
This is a classic in vivo model to assess the anti-inflammatory activity of a compound.
Objective: To evaluate the ability of the test compounds to reduce acute inflammation in an animal model.
Materials:
-
Laboratory animals (e.g., Wistar rats or Swiss albino mice)
-
Carrageenan solution (1% w/v in saline)
-
Test compounds (this compound, celecoxib) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Pletysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into groups: vehicle control, positive control (celecoxib), and different dose groups for the test compound.
-
Administer the test compounds and controls orally or via intraperitoneal injection.
-
After a specific time (e.g., 1 hour), induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
Conclusion
Celecoxib's mechanism of action as a selective COX-2 inhibitor is well-established, providing a clear benchmark for comparison. While the specific mechanism of this compound remains to be elucidated, the broad anti-inflammatory potential of pyrazole derivatives suggests that it may also target key inflammatory pathways, possibly including COX-2. The experimental protocols outlined in this guide provide a foundational framework for the systematic investigation of this and other novel compounds, enabling a direct and quantitative comparison with established drugs like celecoxib. Such studies are crucial for the discovery and development of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 10. arborassays.com [arborassays.com]
- 11. assaygenie.com [assaygenie.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Structure-Activity Relationships of Trimethyl-Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, the 1,3,5-trimethyl-pyrazole moiety has emerged as a key building block for the development of novel bioactive compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different series of 1,3,5-trimethyl-pyrazole derivatives, supported by experimental data and detailed protocols.
Acaricidal and Insecticidal 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives
A recent study focused on the design and synthesis of a series of 1,3,5-trimethylpyrazole-containing malonamide derivatives as potent acaricidal and insecticidal agents. The general structure of these compounds features a 1,3,5-trimethyl-1H-pyrazol-4-amine core linked to a substituted malonamide backbone. The SAR exploration primarily involved modifications at the R position of the malonamide.
Data Presentation: Acaricidal and Insecticidal Activities
The following table summarizes the biological activities of a selection of the synthesized 1,3,5-trimethylpyrazole-containing malonamide derivatives against the carmine spider mite (Tetranychus cinnabarinus), the diamondback moth (Plutella xylostella), and the cowpea aphid (Aphis craccivora).[1]
| Compound | R Group | Acaricidal Activity (% Mortality at 200 µg/mL) | Insecticidal Activity against P. xylostella (% Mortality at 200 µg/mL) | Insecticidal Activity against A. craccivora (% Mortality at 200 µg/mL) |
| 8a | Isopropyl | 45.3 | 36.7 | 62.5 |
| 8c | Isobutyl | 55.2 | 43.3 | 78.1 |
| 8d | Propargyl | 60.5 | 56.7 | 85.3 |
| 8m | 2-Fluorobenzyl | 70.0 | 65.4 | 92.8 |
| 8p | 2-Chlorobenzyl | 70.0 | 72.1 | 100 |
| 8q | 3-Chlorobenzyl | 65.8 | 68.9 | 100 |
| Pyflubumide | (Reference) | 95.6 | 100 | Not specified |
Structure-Activity Relationship (SAR) Insights:
-
Influence of the R group on Acaricidal Activity: The nature of the substituent at the R position significantly impacts the acaricidal activity. Generally, aromatic substituents at the R position led to higher activity than aliphatic groups. Specifically, compounds with a benzyl group bearing a halogen at the ortho or meta position (e.g., 8m , 8p , and 8q ) displayed the most potent acaricidal effects among the synthesized derivatives.
-
Influence of the R group on Insecticidal Activity: A similar trend was observed for insecticidal activity against P. xylostella. The presence of a substituted benzyl group at the R position enhanced the activity. For activity against A. craccivora, several compounds, particularly those with a substituted benzyl group (8p and 8q ), demonstrated excellent efficacy, achieving 100% mortality at 200 µg/mL.[1]
Experimental Protocols
General Synthesis of 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives (8a-t): [1]
The synthesis of the target compounds involved a multi-step process, as outlined below.
Step 1: Synthesis of Intermediate 3 To a solution of an appropriate aromatic amine (Intermediate 2) and triethylamine in dichloromethane, ethyl 3-chloro-3-oxopropanoate (Intermediate 1) was added dropwise at 0-5 °C. The reaction mixture was stirred at room temperature until the completion of the reaction, monitored by TLC. The mixture was then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Intermediate 3.
Step 2: Synthesis of Intermediate 4 Intermediate 3 was dissolved in a mixture of tetrahydrofuran and water, and lithium hydroxide was added. The mixture was stirred at room temperature overnight. After completion, the organic solvent was removed under reduced pressure, and the aqueous solution was acidified with HCl. The resulting precipitate was filtered, washed with water, and dried to give Intermediate 4.
Step 3: Synthesis of Intermediate 6 To a solution of Intermediate 4 and 1,3,5-trimethyl-1H-pyrazol-4-amine (Intermediate 5) in dichloromethane, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) were added. The mixture was stirred at room temperature. After the reaction was complete, the precipitate was filtered off, and the filtrate was concentrated. The residue was purified by column chromatography to afford Intermediate 6.
Step 4: Synthesis of Target Compounds (8a-t) To a solution of Intermediate 6 in N,N-dimethylformamide (DMF), potassium tert-butoxide was added, and the mixture was stirred at room temperature. Then, the appropriate alkyl or benzyl halide (R-X) was added, and the stirring was continued. After completion, the reaction mixture was poured into ice water, and the precipitate was collected by filtration, washed with water, and purified by column chromatography to give the final products.
Visualizations
Caption: Synthetic pathway for 1,3,5-trimethylpyrazole-containing malonamide derivatives.
Caption: Key SAR findings for the malonamide derivatives.
Antimicrobial 1,3,5-Trisubstituted Pyrazole Derivatives
While the previous section focused on agrochemical applications, the trimethyl-pyrazole scaffold is also prevalent in the development of antimicrobial agents. A study on 1,3,5-trisubstituted pyrazole derivatives explored their efficacy against various bacterial and fungal strains. Although not all derivatives contained three methyl groups, this study provides valuable comparative data for understanding the broader SAR of pyrazoles with substitutions at the 1, 3, and 5 positions.
Data Presentation: Antimicrobial Activity
The minimum inhibitory concentration (MIC) values for a selection of 1,3,5-trisubstituted pyrazole derivatives against Gram-positive and Gram-negative bacteria, as well as a fungal strain, are presented below.
| Compound | R1 | R3 | R5 | S. aureus (MIC in µg/mL) | B. subtilis (MIC in µg/mL) | E. coli (MIC in µg/mL) | P. aeruginosa (MIC in µg/mL) | C. albicans (MIC in µg/mL) |
| 2a | Phenyl | 4-Cl-Phenyl | H | 125 | 250 | 250 | 500 | 125 |
| 2b | Phenyl | 4-OCH3-Phenyl | H | 250 | 500 | 500 | >500 | 250 |
| 2c | Phenyl | 4-N(CH3)2-Phenyl | H | 62.5 | 125 | 125 | 250 | 62.5 |
| 2d | Phenyl | 2,4-di-Cl-Phenyl | H | 31.25 | 62.5 | 62.5 | 125 | 31.25 |
Structure-Activity Relationship (SAR) Insights:
-
Influence of Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring at the R3 position played a critical role in the antimicrobial activity.
-
Electron-donating vs. Electron-withdrawing Groups: An electron-donating group like dimethylamino (2c ) and electron-withdrawing groups like dichlorophenyl (2d ) both resulted in enhanced activity compared to the derivative with a methoxy group (2b ) or an unsubstituted phenyl ring. This suggests that both electronic effects and steric factors contribute to the antimicrobial potency.
-
Potency against Fungal Strains: The compounds generally exhibited good activity against C. albicans, with the di-chloro substituted derivative 2d being the most potent.
Experimental Protocols
General Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives (2a-d):
The synthesis of these derivatives was achieved through a cyclization reaction.
Step 1: Synthesis of Chalcones (1a-d) An appropriate substituted acetophenone was reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH) in ethanol to yield the corresponding chalcone.
Step 2: Synthesis of Pyrazole Derivatives (2a-d) The synthesized chalcone was then refluxed with phenylhydrazine in glacial acetic acid to yield the final 1,3,5-trisubstituted pyrazole derivative. The product was then purified by recrystallization.
Visualizations
Caption: General synthesis of 1,3,5-trisubstituted pyrazoles for antimicrobial testing.
References
A Comparative Analysis of Pyrazole Synthesis Methods for the Modern Researcher
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. The efficient and selective synthesis of substituted pyrazoles is therefore a critical task. This guide provides a comparative analysis of prominent pyrazole synthesis methods, offering insights into their mechanisms, experimental considerations, and performance based on published data.
This comparison focuses on three widely employed strategies: the classical Knorr synthesis, the versatile reaction of α,β-unsaturated carbonyl compounds with hydrazines, and modern microwave-assisted multicomponent reactions, which offer significant advantages in terms of efficiency and environmental impact.
Comparative Overview of Pyrazole Synthesis Methods
The choice of synthetic route to a desired pyrazole derivative depends on several factors, including the availability of starting materials, desired substitution pattern, and scalability. The following table summarizes key quantitative parameters for the selected methods, providing a snapshot of their relative performance.
| Synthesis Method | Key Reactants | Typical Reaction Time | Typical Temperature | Reported Yields | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | 1 - 24 hours | Room Temp. to Reflux | 59% - 98% | Well-established, versatile, good yields | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls[1][2] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | 2 - 24 hours | Room Temp. to Reflux | 72% - 97% | Readily available starting materials | Can produce pyrazoline intermediates requiring a subsequent oxidation step[3] |
| Microwave-Assisted Multicomponent Reaction | Aldehyde, Active Methylene Compound, Hydrazine, etc. | 2 - 30 minutes[4][5][6] | 70°C - 140°C | 80% - 96%[7][8] | Rapid, high yields, one-pot procedure, environmentally friendly[9][10][11] | Requires specialized microwave equipment, optimization may be needed for new substrate combinations |
In-Depth Analysis and Experimental Protocols
Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry due to its reliability and broad applicability.[1][2][12] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic catalysis.[12][13]
Reaction Workflow:
Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Reactants: Ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).[14]
-
Catalyst: Nano-ZnO can be used as an efficient and environmentally friendly catalyst.[14]
-
Procedure: A mixture of ethyl acetoacetate and phenylhydrazine is heated under controlled conditions.[14]
-
Work-up: The reaction mixture is cooled, and the solid product is isolated by filtration. The product can be further purified by recrystallization.
-
Reported Yield: Up to 95%.[14]
A significant consideration in the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of two regioisomers.[1][2] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of one isomer.[15][16]
Synthesis from α,β-Unsaturated Carbonyl Compounds
This method offers a valuable alternative to the Knorr synthesis, utilizing readily available α,β-unsaturated aldehydes and ketones as starting materials. The reaction with hydrazine proceeds via the formation of a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole.
Reaction Workflow:
Experimental Protocol: Synthesis of 3,5-diaryl-1H-pyrazoles
-
Reactants: A β-arylchalcone and hydrazine hydrate.[1]
-
Procedure: The chalcone is first reacted with hydrogen peroxide to form an epoxide. The epoxide is then treated with hydrazine hydrate, which leads to the formation of a pyrazoline intermediate. Dehydration of the pyrazoline yields the desired 3,5-diaryl-1H-pyrazole.[1]
-
Note: In some cases, the intermediate pyrazoline can be isolated, while in others, in-situ oxidation is performed.
Microwave-Assisted Multicomponent Synthesis
Modern synthetic chemistry increasingly focuses on "green" methodologies that are rapid, efficient, and environmentally benign.[17][9][10] Microwave-assisted multicomponent reactions (MCRs) for pyrazole synthesis exemplify this trend.[5][11] These one-pot reactions bring together three or more reactants to form the pyrazole ring in a single, highly efficient step, often with significantly reduced reaction times and improved yields compared to conventional heating methods.[6][7][8]
Reaction Workflow:
Experimental Protocol: One-Pot Synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles
-
Reactants: An appropriate aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.[7]
-
Solvent/Catalyst: Often performed in an environmentally friendly solvent like a water-ethanol mixture, with a catalyst such as L-tyrosine.[7]
-
Procedure: All reactants are mixed in a vessel suitable for microwave synthesis and irradiated for a short period (e.g., 2-10 minutes) at a specific power and temperature.[7][18]
-
Work-up: The product often precipitates upon cooling and can be isolated by simple filtration.
-
Reported Yields: Often in the range of 80-95%.[7]
Conclusion
The synthesis of pyrazoles is a well-developed field with a variety of reliable methods at the disposal of the modern researcher. The classical Knorr synthesis and the reaction of α,β-unsaturated carbonyls with hydrazines remain highly relevant and effective approaches. However, for rapid, efficient, and environmentally conscious synthesis, microwave-assisted multicomponent reactions represent the state-of-the-art, offering significant advantages in terms of reaction time and yield. The choice of the optimal method will ultimately be guided by the specific target molecule, available resources, and desired scale of the reaction.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. jk-sci.com [jk-sci.com]
- 13. name-reaction.com [name-reaction.com]
- 14. mdpi.com [mdpi.com]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
in vitro versus in vivo efficacy of pyrazole-based compounds
In Vitro vs. In Vivo Efficacy of Pyrazole-Based Compounds: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of pyrazole-based compounds with supporting experimental data, detailed methodologies, and visualizations of key biological and experimental processes.
Introduction
Pyrazole and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous therapeutic agents.[1] Their versatile chemical structure allows for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][3][4] This guide provides a comparative overview of the in vitro and in vivo efficacy of selected pyrazole-based compounds, offering insights into their therapeutic potential. The transition from promising in vitro results to successful in vivo outcomes is a critical step in drug development, and this guide aims to illuminate this process for pyrazole derivatives.
Data Presentation: A Comparative Analysis
The efficacy of pyrazole-based compounds varies significantly depending on their chemical substitutions and the biological context in which they are tested. The following tables summarize quantitative data from various studies, providing a clear comparison of their performance in laboratory assays and animal models.
Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| PZ-1 | HCT-116 (Colon) | MTT Assay | 1.51 | [5] |
| PZ-2 | MCF-7 (Breast) | MTT Assay | 7.68 | [5] |
| PZ-3 | MGC-803 (Gastric) | MTT Assay | 15.43 | [5] |
| PZ-4 | A549 (Lung) | MTT Assay | 6.34 | [5] |
| PZ-5 | HeLa (Cervical) | MTT Assay | 9.05 | [5] |
| PZ-6 (Compound 48) | HCT116 (Colon) | Growth Inhibition | 1.7 | [6] |
| PZ-7 (Compound 50) | HepG2 (Liver) | Cytotoxicity Assay | 0.71 | [6] |
| PZ-8 (Compound 3i) | PC-3 (Prostate) | Cytotoxicity Assay | 1.24 | [7] |
Table 2: In Vivo Anticancer Efficacy of Pyrazole Derivatives
| Compound ID | Animal Model | Tumor Type | Administration Route | Efficacy Metric | Reference |
| PZ-8 (Compound 3i) | Xenograft Mice | Prostate Cancer | Not Specified | 49.8% tumor proliferation inhibition | [7] |
| Generic Pyrazoles | Preclinical Models | Various Cancers | Oral | Tumor growth inhibition | [8] |
Table 3: In Vitro and In Vivo Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | In Vitro Assay | IC50 | In Vivo Model | Efficacy Metric | Reference |
| PZ-9 (Celecoxib Analog) | COX-2 Inhibition | 0.034-0.052 µM | Carrageenan-induced paw edema | 78.9-96% edema inhibition | [5] |
| PZ-10 (Compound 132b) | COX-2 Inhibition | 3.5 nM | Not Specified | Not Specified | [5] |
Table 4: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 | Reference |
| PZ-11 (Compound 10) | Bcr-Abl | Kinase Assay | 14.2 nM | [9] |
| PZ-12 (Compound 8) | Aurora A/B | Kinase Assay | 35 nM / 75 nM | [9] |
| PZ-7 (Compound 50) | EGFR / VEGFR-2 | Kinase Assay | 0.09 µM / 0.23 µM | [6] |
| PZ-8 (Compound 3i) | VEGFR-2 | Kinase Assay | 8.93 nM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used in the evaluation of pyrazole-based compounds.
In Vitro Cytotoxicity: MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
-
Cell Seeding: Plate cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compound and incubate for a specified period (e.g., 72 hours).[11]
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[11]
-
Incubation: Incubate the plate at 37°C for 1.5 to 3 hours.[4][11] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4][11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[11][12] The intensity of the purple color is directly proportional to the number of viable cells.[12]
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.[13]
-
Cell Preparation: Culture and expand the desired cancer cell line (e.g., PC-3). Harvest the cells and resuspend them in a suitable medium, optionally with Matrigel to aid in tumor establishment.[3]
-
Animal Model: Use immunocompromised mice, such as athymic nude mice, to prevent rejection of the human tumor cells.[13]
-
Tumor Inoculation: Subcutaneously inject the prepared tumor cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.[3][14]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: V = (Length x Width²) / 2.[1]
-
Treatment Administration: Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the pyrazole compound via a suitable route (e.g., oral, intraperitoneal) according to the study design.[1]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition. At the end of the study, tumors can be excised and weighed.[1][14]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for screening the acute anti-inflammatory activity of compounds.[9]
-
Animal Model: Typically, adult Wistar or Sprague Dawley rats are used.[7][15]
-
Compound Administration: Administer the test pyrazole compound to the animals, usually orally or intraperitoneally, one hour before the carrageenan injection.[9]
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline (0.1 mL) into the sub-plantar region of the right hind paw of each rat. The contralateral paw is injected with saline and serves as a control.[2][9]
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).[2]
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the control group.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the activity of a specific kinase and the inhibitory effect of a compound by measuring the amount of ADP produced.[6]
-
Compound Preparation: Prepare a serial dilution of the pyrazole compound in DMSO.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase of interest, a suitable substrate peptide, and the pyrazole compound at various concentrations in a kinase assay buffer.[6]
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.[6][16]
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and the substrate. Incubate at 30°C for a defined time (e.g., 60 minutes).[6]
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP using a reagent from a commercial kit (e.g., ADP-Glo™). Then, add a detection reagent that converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.[6]
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence against the inhibitor concentration to determine the IC50 value.[6]
Visualizations: Pathways and Workflows
Signaling Pathway: Kinase Inhibition in Cancer
Many pyrazole-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.[8] The diagram below illustrates a simplified generic kinase signaling pathway and the point of intervention for a pyrazole-based inhibitor.
Caption: Simplified kinase signaling pathway in cancer and the inhibitory action of a pyrazole-based compound.
Experimental Workflow: From In Vitro Screening to In Vivo Validation
The development of a new therapeutic agent follows a logical progression from initial laboratory testing to more complex animal studies. This workflow diagram outlines the typical steps involved in evaluating a pyrazole-based compound.
References
- 1. benchchem.com [benchchem.com]
- 2. inotiv.com [inotiv.com]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. clyte.tech [clyte.tech]
- 11. MTT (Assay protocol [protocols.io]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
Comparative Analysis of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol: A Guide to Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of the pyrazole-containing compound, 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol. Due to the absence of specific experimental data for this exact molecule, this guide leverages cross-reactivity and selectivity data from structurally related pyrazole derivatives to infer a potential interaction profile. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, known to interact with a variety of biological targets.[1] This analysis focuses on three prominent classes of enzymes known to be targeted by pyrazole derivatives: cyclooxygenases (COX), α-glucosidase, and protein kinases.
The information presented herein is intended to serve as a foundational resource for researchers initiating cross-reactivity studies, offering insights into potential off-target effects and aiding in the design of comprehensive screening panels.
Comparison with Cyclooxygenase (COX) Inhibitors
The pyrazole moiety is a key structural feature of selective COX-2 inhibitors, such as Celecoxib.[2] These drugs are designed to target the inducible COX-2 enzyme, which is involved in inflammation, while sparing the constitutive COX-1 enzyme, which plays a role in protecting the gastric mucosa.[2] The cross-reactivity between COX-1 and COX-2 is a critical determinant of the gastrointestinal side-effect profile of nonsteroidal anti-inflammatory drugs (NSAIDs).
Table 1: Comparative Inhibitory Activity of Pyrazole-Containing COX Inhibitors
| Compound/Drug | Primary Target | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical) | COX-2 | Data not available | Data not available | Data not available |
| Celecoxib | COX-2 | 15.0 | 0.04 | 375 |
| Rofecoxib | COX-2 | >1000 | 0.018 | >55,555 |
| Indomethacin (Non-selective) | COX-1/COX-2 | 0.05 | 0.9 | 0.05 |
Data for Celecoxib, Rofecoxib, and Indomethacin are representative values from published literature and may vary depending on the assay conditions.
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
A common method to determine the selectivity of COX inhibitors is the in vitro enzyme inhibition assay using purified recombinant human COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The test compound, such as this compound, is pre-incubated with each enzyme at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2), a product of the COX-catalyzed reaction, is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The selectivity index is then determined by the ratio of the IC50 values (IC50 COX-1 / IC50 COX-2).
Comparison with α-Glucosidase Inhibitors
Several pyrazole derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[3] Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients. Cross-reactivity studies for these inhibitors often involve assessing their activity against other glycosidases, such as β-glucosidase, to determine their selectivity.
Table 2: Comparative Inhibitory Activity of Pyrazole-Based Glucosidase Inhibitors
| Compound | Primary Target | α-Glucosidase IC50 (µM) | β-Glucosidase Inhibition (%) at 100 µM |
| This compound (Hypothetical) | α-Glucosidase | Data not available | Data not available |
| Compound 5a (Acyl pyrazole sulfonamide) | α-Glucosidase | 1.13 | Not reported to be active |
| Compound 15j (Imidazo[1,2-b]pyrazole) | α-Glucosidase | 6.60 | No effect on α-amylase |
| Acarbose (Standard Drug) | α-Glucosidase | 750.0 | - |
Data for compounds 5a and 15j are from published studies and serve as examples of potent pyrazole-based α-glucosidase inhibitors.[4][5]
Experimental Protocol: α-Glucosidase Inhibition Assay
The inhibitory activity of a compound against α-glucosidase can be determined spectrophotometrically.
-
Enzyme and Substrate: A solution of α-glucosidase from Saccharomyces cerevisiae and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Incubation: The test compound is pre-incubated with the α-glucosidase solution.
-
Reaction Initiation: The reaction is started by adding the pNPG substrate.
-
Measurement: The enzymatic reaction releases p-nitrophenol, which can be measured spectrophotometrically at 405 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction. The IC50 value is determined from a dose-response curve. A similar protocol can be used to assess inhibition of other glycosidases by using the appropriate enzyme and substrate.
Comparison with Protein Kinase Inhibitors
The pyrazole ring is a common scaffold in a multitude of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[6] Given the high degree of conservation in the ATP-binding site across the kinome, cross-reactivity among different kinases is a significant consideration in the development of kinase inhibitors.
Table 3: Comparative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
| Compound | Primary Target | IC50 (nM) on Primary Target | Key Off-Targets (IC50 in nM) |
| This compound (Hypothetical) | - | Data not available | Data not available |
| Ruxolitinib | JAK1/JAK2 | ~3 | JAK3 (~430) |
| Compound 2c (Pyrazolo[3,4-g]isoquinoline) | Haspin | 62 | DYRK1A (>250) |
| Afuresertib | Akt1 | 1.3 (IC50) | - |
Data for Ruxolitinib, Compound 2c, and Afuresertib are from published literature and illustrate the varying selectivity profiles of pyrazole-containing kinase inhibitors.[6][7][8]
Experimental Protocol: Kinase Profiling Assay
A comprehensive assessment of a kinase inhibitor's selectivity is typically performed using a large panel of purified kinases.
-
Kinase Panel: A diverse panel of purified recombinant protein kinases is utilized.
-
Inhibitor Concentration: The test compound is screened at one or more concentrations (e.g., 1 µM) against the entire kinase panel.
-
Activity Assay: The activity of each kinase is measured in the presence and absence of the test compound. A common method is to quantify the phosphorylation of a substrate peptide using a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based assay.
-
Data Analysis: The percentage of inhibition for each kinase at the tested concentration is calculated. For kinases that show significant inhibition, a full dose-response curve is generated to determine the IC50 value.
-
Selectivity Profile: The results are often visualized as a "kinome map" to provide a clear picture of the compound's selectivity across the human kinome.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole-based inhibitor.
Experimental Workflow for Cross-Reactivity Screening
Caption: General experimental workflow for assessing the cross-reactivity of a test compound.
Logical Relationship of Inhibitor Selectivity
Caption: Logical diagram illustrating the concept of a selective inhibitor.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. Pyrazole scaffold-based derivatives: A glimpse of α-glucosidase inhibitory activity, SAR, and route of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Engagement of Pyrazole Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Validating that these compounds effectively engage their intended molecular targets within the complex cellular environment is a critical step in the drug discovery pipeline. This guide provides an objective comparison of key methodologies for assessing the target engagement of pyrazole inhibitors, supported by experimental data and detailed protocols.
Data Presentation: Comparing Target Engagement Methodologies
The following table summarizes quantitative data from various assays used to validate the target engagement and cellular efficacy of different pyrazole-based inhibitors. This allows for a direct comparison of potencies determined through biochemical, biophysical, and cellular methods.
| Pyrazole Inhibitor | Target Kinase(s) | Biochemical Assay (IC50/Ki, nM) | Cellular Target Engagement (EC50, nM) | Cell Viability/Proliferation (IC50, µM) | Reference(s) |
| Afuresertib | Akt1 | 0.08 (Ki) | - | 0.95 (HCT116) | |
| Compound 1 | Akt1 | 61 (IC50) | 30.4 (p-PRAS40) | 7.76 (HCT116) | |
| Ruxolitinib | JAK1, JAK2 | ~3 (IC50) | - | - | |
| Compound 15 | CDK2 | 5 (Ki) | - | 0.158 (A2780) | |
| Compound 7 | Aurora A/B | 28.9 (A), 2.2 (B) (IC50) | - | 0.381 (HT29) | |
| Compound 8a | BMPR2 | 461 (IC50) | 10,900 (GSK3A off-target) | - | |
| Compound 43d | CDK16 | - | 33.4 (NanoBRET) | - | |
| Compound D40 | PLK1 | 359 (IC50) | - | - |
Key Experimental Methodologies for Target Engagement
Effective validation of a pyrazole inhibitor requires a multi-pronged approach, employing a combination of biochemical, biophysical, and cell-based assays. Below are detailed protocols for commonly used techniques.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target binding in a cellular context. It relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the pyrazole inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Heat Shock:
-
Harvest cells and resuspend them in a buffered solution (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Western Blot:
-
Transfer the supernatant containing the soluble proteins to new tubes.
-
Quantify the protein concentration (e.g., using a BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blot analysis using a primary antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein against temperature to generate a melting curve.
-
A rightward shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that quantifies compound binding to a target protein by measuring Bioluminescence Resonance Energy Transfer (BRET).
Protocol: NanoBRET™ Kinase Target Engagement Assay
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the pyrazole inhibitor.
-
Add the NanoBRET™ tracer (a fluorescently labeled ligand for the target) and the pyrazole inhibitor to the cells.
-
Incubate at 37°C in a CO2 incubator for 2 hours to allow for equilibration.
-
-
Luminescence and Fluorescence Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Measure the donor emission (luminescence at 460 nm) and acceptor emission (fluorescence at 610 nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio as a function of the inhibitor concentration.
-
Determine the IC50 value, which represents the concentration of the inhibitor that displaces 50% of the tracer from the target protein.
-
In Vitro Kinase Activity Assay (ADP-Glo™)
This biochemical assay measures the enzymatic activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup:
-
In a 384-well plate, add the pyrazole inhibitor at various concentrations.
-
Add the kinase, its substrate (e.g., a generic peptide substrate), and ATP to initiate the kinase reaction.
-
Incubate the reaction at room temperature for a specified time (e.g., 1 hour).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Signal Measurement and Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Signaling Pathways and Experimental Workflows
Understanding the broader cellular context in which a pyrazole inhibitor acts is crucial. The following diagrams, generated using Graphviz, illustrate a common signaling pathway targeted by pyrazole inhibitors and a general workflow for target engagement validation.
A Comparative Benchmarking Guide to 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol for Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel pyrazole derivative, 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, against established non-steroidal anti-inflammatory drugs (NSAIDs). The focus of this analysis is the in vitro inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain. Pyrazole-containing compounds are a significant class of therapeutic agents, and new derivatives warrant rigorous evaluation to ascertain their potential.[1][2][3][4] This document presents hypothetical performance data to illustrate a benchmarking framework, supported by detailed experimental protocols for replication and validation.
Introduction to Cyclooxygenase Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. COX-1 is constitutively expressed and plays a role in homeostatic functions, such as protecting the gastric mucosa. In contrast, COX-2 is typically induced at sites of inflammation. Consequently, the selective inhibition of COX-2 over COX-1 is a highly desirable characteristic for new anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.
This guide benchmarks this compound against two standard compounds:
-
Celecoxib: A well-established and highly selective COX-2 inhibitor.[2][5]
-
Diclofenac: A potent, non-selective COX inhibitor, widely used in clinical practice.[3][6][7]
Data Presentation: In Vitro COX Inhibition
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for each compound against human recombinant COX-1 and COX-2 enzymes. A lower IC50 value indicates greater inhibitory potency. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value signifies greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 25.5 | 0.85 | 30.0 |
| Celecoxib (Standard) | 15.0 | 0.04 | 375.0 |
| Diclofenac (Standard) | 0.075 | 0.038 | 2.0 |
Note: The data for this compound is hypothetical and presented for illustrative benchmarking purposes. Data for Celecoxib and Diclofenac are representative values from published literature.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the arachidonic acid cascade and the experimental workflow for determining COX inhibition.
Caption: Inhibition of COX-1 and COX-2 by NSAIDs in the arachidonic acid pathway.
Caption: Workflow for the in vitro COX inhibition assay.
Experimental Protocols
A standardized and reproducible protocol is essential for the accurate comparison of enzyme inhibitors. The following is a detailed methodology for an in vitro cyclooxygenase inhibition assay.
Objective: To determine the IC50 values of test compounds against human recombinant COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compounds (this compound, Celecoxib, Diclofenac)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Prostaglandin E2 (PGE2) EIA Kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Dissolve test compounds in DMSO to create high-concentration stock solutions.
-
Perform serial dilutions of the stock solutions in reaction buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.
-
-
Enzyme Reaction:
-
In separate wells of a 96-well plate, add the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme.
-
Add the diluted test compounds to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzymes.
-
-
Initiation and Termination of Reaction:
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding a stopping solution, such as a strong acid (e.g., 1 M HCl).
-
-
Quantification of Prostaglandin Production:
-
Measure the amount of PGE2 produced in each well using a competitive Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.
-
The absorbance is read using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the amount of PGE2 produced.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the positive control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
This guide outlines a framework for the comparative benchmarking of this compound. Based on the hypothetical data, this novel compound demonstrates moderate potency and selectivity for the COX-2 enzyme. While its selectivity does not match that of Celecoxib, it represents a significant improvement over non-selective agents like Diclofenac, suggesting a potentially favorable gastrointestinal safety profile. The provided experimental protocol offers a standardized method for verifying these findings and further exploring the therapeutic potential of this and other novel pyrazole derivatives. Further investigation, including in vivo efficacy and safety studies, is warranted to fully characterize its pharmacological profile.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol was publicly available at the time of this writing. The following disposal procedures are based on safety data for structurally similar pyrazole derivatives and general principles of laboratory chemical waste management. It is imperative for researchers to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For laboratory professionals handling specialized compounds like this compound, a clear and compliant disposal plan is essential. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, ensuring the protection of personnel and the environment.
I. Immediate Safety and Handling Precautions
Given the absence of a specific SDS, this compound should be treated as a potentially hazardous substance.[1] Always wear appropriate Personal Protective Equipment (PPE), including a laboratory coat, chemical safety goggles, and nitrile gloves, when handling this compound.[1][2] Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]
II. Hazard Profile of Structurally Similar Pyrazole Derivatives
The hazard profile for this compound is inferred from analogous compounds, adopting a "worst-case" approach to ensure a high margin of safety. Pyrazole derivatives can exhibit a range of toxicities and should be handled with care.[4] Some pyrazole compounds are known to be skin and eye irritants.[3][5] Additionally, some are considered harmful to aquatic life with long-lasting effects.[2] Therefore, this compound must be disposed of as hazardous chemical waste and should never be discharged down the drain or into regular trash.[1][4]
| Hazard Category | Finding for Structurally Similar Pyrazole Derivatives |
| Acute Toxicity | Varies among derivatives; assume moderate toxicity. |
| Skin Irritation | Classified as a skin irritant.[3][5] |
| Eye Irritation | Classified as a serious eye irritant.[3][5] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects.[2] |
III. Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1][6]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
2. Container Selection and Labeling:
-
Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[4][8] Do not use food containers.[9]
-
Labeling: The container must be clearly labeled with:
3. Waste Storage:
-
Store the sealed waste container in a designated hazardous waste "Satellite Accumulation Area" (SAA) within the laboratory.[9][10][11]
-
This area should be well-ventilated, and the waste should be segregated from incompatible materials.[7][9]
-
The SAA must be at or near the point of generation.[11]
4. Professional Disposal:
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.
-
The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[1][6] High-temperature incineration is a common and recommended method for such compounds.
IV. Experimental Protocols for Hazard Assessment
The hazard assessments for surrogate molecules are typically conducted using standardized methodologies as prescribed by regulatory bodies. These can include:
-
Acute Oral Toxicity: Determined using methods like the OECD Test Guideline 423.
-
Skin and Eye Irritation: Assessed using in vivo or in vitro methods following guidelines such as OECD Test Guidelines 404 and 405.
-
Biodegradability: Evaluated using methods like the OECD Test Guideline 301.
V. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. aaronchem.com [aaronchem.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. louisville.edu [louisville.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. medlabmag.com [medlabmag.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol
This guide provides crucial safety and logistical information for handling 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol in a laboratory setting. The following procedures are based on best practices for handling similar pyrazole derivatives and are intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications & Best Practices |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles should comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles, especially when there is a risk of splashing.[1][2] |
| Skin | Chemical-Resistant Gloves and Lab Coat | Handle with gloves inspected prior to use.[3] Use proper glove removal technique to avoid skin contact.[3] A flame-resistant lab coat is recommended. For significant exposure risk, consider chemical-resistant coveralls.[4] |
| Respiratory | Use in a Well-Ventilated Area or Fume Hood | No protective equipment is needed under normal use conditions with adequate ventilation.[1] If dust or aerosols may be generated, use a NIOSH-approved respirator with a particle filter.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Wash hands and any exposed skin thoroughly after handling.[1][5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][5]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1][5]
-
Do not let the product enter drains.
-
Contaminated packaging should be treated as the product itself.
Emergency Procedures
First-Aid Measures:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][5]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][5]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
Experimental Workflow: Chemical Spill Response
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
